3-(1-Piperazinyl)phenylboronic Acid
Description
Contextualization of Boronic Acids in Advanced Organic Chemistry
Boronic acids, characterized by the general formula R-B(OH)₂, are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. boronmolecular.comwikipedia.org First synthesized in 1860, their application has expanded dramatically, largely due to their unique combination of stability, low toxicity, and versatile reactivity. nih.gov They are generally stable, easy to handle solids, and are often considered "green" compounds because their degradation product, boric acid, is relatively benign. boronmolecular.comnih.gov
The primary utility of boronic acids lies in their role as key coupling partners in a variety of metal-catalyzed cross-coupling reactions. nih.gov The most prominent of these is the Nobel Prize-winning Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. boronmolecular.commolecularcloud.orggeorganics.sk This reaction is fundamental to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comresearchgate.net Beyond the Suzuki reaction, boronic acids participate in other significant transformations such as the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and Heck-type reactions. molecularcloud.orgchemicalbook.com
Another defining feature of boronic acids is their ability to act as Lewis acids and form reversible covalent bonds with diols, a class of molecules that includes sugars and glycoproteins. boronmolecular.comwikipedia.orgmdpi.com This unique interaction is exploited in the design of sensors for saccharide detection and in the development of drug delivery systems. georganics.sknih.gov Their capacity to interact with active site serine residues also makes them valuable pharmacophores for enzyme inhibitors. wikipedia.org
Table 1: Key Reactions and Applications of Boronic Acids
| Feature | Description | Key Applications |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with organohalides to form C-C bonds. | Synthesis of biaryls, polyolefins, and styrenes for pharmaceuticals and materials science. |
| Chan-Lam Coupling | Copper-promoted reaction with amines or alcohols to form C-N or C-O bonds. | Synthesis of aryl amines, ethers, and other heteroatom-linked compounds. |
| Diol Binding | Formation of reversible covalent cyclic esters with 1,2- or 1,3-diols. | Glucose sensors, glycan recognition, drug delivery systems. |
| Enzyme Inhibition | Interaction with active site residues (e.g., serine) in proteases. | Development of therapeutic agents, such as protease inhibitors. |
Significance of Piperazine (B1678402) Moieties in Synthetic Design
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and highly valued scaffold in synthetic and medicinal chemistry. ingentaconnect.comresearchgate.net It is often referred to as a "privileged scaffold" because its structural and physicochemical properties make it a frequent component of biologically active compounds. nih.gov
The significance of the piperazine moiety stems from several key characteristics. Its two nitrogen atoms provide handles for introducing substituents, allowing for the fine-tuning of a molecule's properties and its exploration in different chemical vectors. researchgate.net This structural feature enables piperazine to act as a versatile linker between different parts of a drug molecule. researchgate.net Furthermore, the piperazine ring can significantly influence a compound's pharmacokinetic profile, often improving water solubility and oral bioavailability. researchgate.netnih.gov
From a pharmacodynamic perspective, the basic nature of the piperazine nitrogens allows them to form hydrogen bonds and ionic interactions with biological targets like proteins and receptors, which can be crucial for enhancing potency and selectivity. researchgate.net Consequently, the piperazine framework is a core component in a vast array of clinically used drugs with diverse therapeutic applications, including anticancer, antidepressant, antiviral, and antibacterial agents. ingentaconnect.comresearchgate.netnih.gov
Table 2: Prominent Roles of the Piperazine Moiety in Chemistry
| Property | Contribution to Molecular Design | Therapeutic Areas |
|---|---|---|
| Structural Versatility | Two reactive nitrogen atoms allow for diverse substitution and use as a linker. | Broadly applicable across different drug classes. |
| Physicochemical Modulation | Improves aqueous solubility and can enhance oral bioavailability. | Oncology, Infectious Diseases, CNS Disorders. |
| Pharmacodynamic Interaction | Acts as a hydrogen bond acceptor and can be protonated to interact with target sites. | Antipsychotics, Antidepressants, Antihistamines. |
| Conformational Rigidity | Adopts a stable chair conformation, which can help in optimizing binding to targets. | Receptor modulators, Enzyme inhibitors. |
Rationale for Investigating the Synergistic Properties of 3-(1-Piperazinyl)phenylboronic Acid
The rationale for synthesizing and studying this compound is rooted in the strategic combination of its two core functional groups, with the goal of creating a bifunctional molecule with novel and enhanced properties. rsc.orgresearchgate.net The investigation is driven by the hypothesis that the boronic acid and the piperazine moiety can confer complementary and potentially synergistic advantages within a single molecular framework.
By integrating these two groups, researchers aim to create a versatile building block for a variety of applications:
In Medicinal Chemistry: The compound serves as a platform for developing new therapeutic agents. The boronic acid group can act as a "warhead" to form reversible covalent bonds with enzymes (e.g., proteases) or as a recognition element for carbohydrates on cell surfaces. mdpi.comnih.gov Simultaneously, the piperazine moiety can improve drug-like properties such as solubility and cell permeability, and its nitrogen atoms can be functionalized to target specific receptors or to optimize the molecule's binding affinity and selectivity. nih.govresearchgate.net The combination of these functionalities in one molecule could lead to compounds with unique mechanisms of action or improved therapeutic profiles. rsc.orgresearchgate.net
In Organic Synthesis and Materials Science: As a synthetic intermediate, this compound is highly valuable. The boronic acid function allows the facile incorporation of the piperazinylphenyl group into larger, more complex structures via robust cross-coupling reactions like the Suzuki-Miyaura coupling. molecularcloud.orggeorganics.sk This enables the efficient construction of novel ligands for catalysis, functional polymers, or sensor materials where the piperazine unit can introduce specific binding sites, pH-responsiveness, or other desired material properties.
The specific meta-substitution pattern on the phenyl ring is also a critical design element, influencing the electronic and steric environment of both functional groups and their spatial relationship to one another. This precise architecture makes this compound a promising candidate for creating structurally well-defined and functionally sophisticated chemical entities.
Table 3: Chemical Compound List
| Compound Name |
|---|
| This compound |
| 3-Acrylamidophenylboronic acid |
| Acryloyl chloride |
| Amoxapine |
| Benzoyl chloride |
| Boric Acid |
| Bortezomib |
| Bromoacetyl bromide |
| Buspirone |
| Clozapine |
| Phenylmagnesium bromide |
| Trazodone |
| Trimethyl borate (B1201080) |
Properties
IUPAC Name |
(3-piperazin-1-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12,14-15H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNJOZMADDNWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCNCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1 Piperazinyl Phenylboronic Acid and Its Precursors
Retrosynthetic Analysis and Key Building Blocks
A retrosynthetic analysis of 3-(1-Piperazinyl)phenylboronic acid reveals two primary disconnection approaches. The first involves the formation of the carbon-boron bond as the final key step, suggesting a precursor such as 1-(3-halophenyl)piperazine. The second approach considers the formation of the carbon-nitrogen bond of the piperazine (B1678402) ring as the final step, pointing to 3-boronophenyl halide and piperazine as the key building blocks.
The choice of strategy often depends on the availability and reactivity of the starting materials. For instance, if a variety of substituted piperazines are to be explored, a common 3-halophenylboronic acid intermediate would be advantageous. Conversely, if various boronic acid derivatives are the target, a common 1-(3-halophenyl)piperazine precursor would be more efficient.
Direct Boronation Strategies for Substituted Phenyl Systems
The introduction of a boronic acid group onto a phenyl ring can be achieved through several methods, each with its own set of advantages and limitations.
Directed ortho-Metalation (DoM) Approaches
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting aryllithium species can then be quenched with a boron electrophile, such as a trialkyl borate (B1201080), to furnish the desired arylboronic acid. wikipedia.orgnih.gov
While highly effective for ortho-substitution, the synthesis of a meta-substituted product like this compound via a direct DoM approach on a piperazinyl-substituted ring is not straightforward. The piperazine nitrogen itself can act as a DMG, but it would direct metalation to the ortho positions (2- and 6-positions). However, DoM can be a viable strategy for the synthesis of precursors. For example, a strategically placed DMG could be used to introduce a different functional group at the desired position, which is then converted to the piperazine or boronic acid moiety in subsequent steps.
Palladium-Catalyzed Cross-Coupling for Boronic Acid Formation
Palladium-catalyzed cross-coupling reactions represent one of the most versatile and widely used methods for the formation of carbon-boron bonds. nih.govupenn.eduresearchgate.netresearchgate.net The Miyaura borylation, a prominent example, involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. upenn.eduresearchgate.netscispace.com
This method offers excellent functional group tolerance and can be applied to a wide range of substrates. nih.govscispace.com For the synthesis of this compound, a suitable precursor would be 1-(3-halophenyl)piperazine. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and purity. nih.govscispace.com One-pot procedures that combine the borylation and a subsequent Suzuki-Miyaura cross-coupling have also been developed, enhancing the efficiency of synthesizing more complex molecules. nih.govupenn.eduresearchgate.net
Table 1: Examples of Palladium-Catalyzed Borylation Reactions
| Aryl Halide | Boron Source | Catalyst System | Base | Solvent | Yield (%) |
| Aryl Bromide | B₂pin₂ | Pd(OAc)₂ / Ligand | KOAc | Dioxane | Good to Excellent |
| Aryl Chloride | B₂pin₂ | PdCl₂(dppf) | KOAc | Dioxane | Good to Excellent |
| Aryl Iodide | Pinacol (B44631) borane | PdCl₂(CH₃CN)₂ / SPhos | Base | THF | High |
This table presents generalized conditions and typical outcomes. Specific results may vary depending on the exact substrates and reaction parameters.
Electrophilic Boronation and Related Methods
Electrophilic borylation involves the direct reaction of an electron-rich aromatic ring with an electrophilic boron reagent. chemrxiv.org While less common than metal-catalyzed methods for the synthesis of arylboronic acids from unactivated arenes, it can be effective for certain substrates. The reactivity of the aromatic ring is a key factor, and the presence of activating groups can facilitate the reaction. In the context of this compound, the piperazine moiety is an activating group, which could potentially enable a direct electrophilic borylation. However, controlling the regioselectivity to favor the meta position over the more activated ortho and para positions can be challenging.
Installation of the Piperazine Moiety
The formation of the C-N bond to introduce the piperazine ring is another critical step in the synthesis of the target compound.
Buchwald-Hartwig Amination and Analogous C-N Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgnih.govlibretexts.org This reaction allows for the coupling of an amine with an aryl halide or triflate. wikipedia.orglibretexts.org To synthesize this compound, this method can be employed by reacting piperazine with a 3-halophenylboronic acid or its ester.
The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The choice of ligand is critical and has been a major area of research, with numerous specialized ligands developed to improve the scope and efficiency of the reaction. wikipedia.org The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a highly versatile method. libretexts.org Nickel-catalyzed amination reactions have also emerged as a more cost-effective alternative to palladium-based systems. nih.gov
Table 2: Key Parameters in Buchwald-Hartwig Amination
| Parameter | Description | Examples |
| Catalyst | The palladium source that facilitates the catalytic cycle. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | A phosphine-based molecule that coordinates to the palladium, influencing its reactivity and stability. | BINAP, dppf, XantPhos |
| Base | A substance that deprotonates the amine and facilitates the reductive elimination step. | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | The medium in which the reaction is carried out. | Toluene, Dioxane, THF |
This table outlines the general components of a Buchwald-Hartwig amination reaction. The optimal combination depends on the specific substrates being coupled.
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This process is distinct from SN1 or SN2 reactions and typically requires the aromatic ring to be "activated" by electron-withdrawing groups. masterorganicchemistry.comkhanacademy.org The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. khanacademy.org For the SNAr mechanism to be effective, electron-withdrawing substituents are most effective when positioned ortho or para to the leaving group, as this placement allows for the delocalization and stabilization of the negative charge in the intermediate. masterorganicchemistry.com
While the boronic acid group is electron-withdrawing, its activating effect at the meta position is less pronounced. Therefore, direct SNAr on a 3-halophenylboronic acid with piperazine as the nucleophile under thermal conditions may be challenging. More efficient methods often involve transition-metal catalysis, such as the Buchwald-Hartwig amination, which is a powerful tool for forming carbon-nitrogen bonds. nih.gov
A plausible catalytic route would involve:
Protection of the boronic acid: To prevent side reactions, the boronic acid is often converted to a more robust boronate ester, such as the pinacol ester.
Catalytic Coupling: The resulting 3-halophenylboronic acid pinacol ester is then reacted with piperazine. To prevent the common issue of N,N'-diarylation (disubstitution), either a large excess of piperazine or a mono-protected version like N-Boc-piperazine is used. mdpi.com The reaction is catalyzed by a palladium complex with a suitable ligand.
Deprotection: If a protected piperazine was used, the protecting group is removed in a final step to yield the target compound.
This catalytic approach provides a versatile and generally high-yielding pathway to N-arylpiperazines. nih.gov
Multi-Step Synthesis of the Piperazine Ring on a Phenyl Scaffold
An alternative strategy involves constructing the piperazine ring directly onto a phenyl scaffold that already contains the boronic acid (or a precursor). This method builds the heterocyclic ring system from acyclic starting materials. A common and effective method for piperazine ring formation involves the reaction of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling point solvent. nih.govgoogle.com
A potential synthetic sequence starting from 3-aminophenylboronic acid is outlined below:
| Step | Description | Key Reagents and Conditions |
| 1 | Protection of Boronic Acid | The starting material, 3-aminophenylboronic acid, is reacted with an alcohol like pinacol in a dehydrating solvent to form the stable 3-aminophenylboronic acid pinacol ester. This protects the boronic acid group from the reagents in subsequent steps. |
| 2 | Piperazine Ring Formation | The aminophenylboronic ester is reacted with bis(2-chloroethyl)amine hydrochloride. This reaction is typically performed at high temperatures in a polar, high-boiling solvent such as dimethylformamide (DMF) or diethylene glycol monomethyl ether. google.com The aniline nitrogen acts as a nucleophile, displacing the chlorides in an intramolecular double alkylation to form the piperazine ring. |
| 3 | Deprotection of Boronic Ester | The final step is the hydrolysis of the pinacol ester to regenerate the free boronic acid. This is usually achieved under mild acidic conditions, yielding this compound. |
This multi-step approach offers a robust alternative to direct coupling methods, particularly when the required precursors are readily available.
Purification and Isolation Techniques for Boronic Acid Derivatives
The purification of boronic acids, especially those containing basic amine functionalities like this compound, presents unique challenges due to their zwitterionic nature, polarity, and potential instability on standard silica (B1680970) gel. Several specialized techniques have been developed to address these issues.
Interactive Table: Purification Methods for Boronic Acid Derivatives
| Purification Method | Principle of Separation | Typical Application / Notes | Citations |
| Recrystallization | Differential solubility of the compound and impurities in a specific solvent system at varying temperatures. | A primary method for solid compounds. Solvents like hot water or ethanol (B145695) can be effective for polar boronic acids. reddit.com | reddit.com |
| Acid-Base Extraction | Boronic acids are weakly acidic and can be converted to water-soluble boronate salts with a base. Amine groups are basic. | Exploits the amphoteric nature of the molecule. The compound can be extracted into an aqueous phase at a specific pH to remove neutral organic impurities, then precipitated by adjusting the pH. google.com | google.com |
| Column Chromatography (Normal Phase) | Adsorption chromatography based on polarity. | Standard silica gel can lead to streaking or decomposition of amine-containing boronic acids. Using eluents doped with a base (e.g., triethylamine) or switching to neutral alumina (B75360) can mitigate these issues. researchgate.net | researchgate.net |
| Column Chromatography (Boric Acid-Treated Silica) | Suppresses hydrolysis and over-adsorption of boronate esters on the silica surface. | Particularly useful for the purification of boronate esters, which can be sensitive to standard silica. chemicalforums.com | chemicalforums.com |
| Derivatization (Diethanolamine Adducts) | Formation of a stable, often crystalline, bicyclic adduct between the boronic acid and diethanolamine. | The crystalline adduct can be easily isolated and purified by recrystallization. The pure boronic acid is then liberated by treatment with acid. reddit.com | reddit.com |
| Derivatization (Potassium Trifluoroborate Salts) | Conversion of the boronic acid to a highly stable and crystalline potassium trifluoroborate (BF₃K) salt. | These salts are typically robust, air-stable solids that are easy to handle and purify by recrystallization. The boronic acid can be regenerated if needed. reddit.com | reddit.com |
| Sorbitol Extraction | Formation of a water-soluble complex between the boronic acid and a diol (sorbitol). | Allows for the selective extraction of the boronic acid from an organic layer into an aqueous sorbitol solution. reddit.com | reddit.com |
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These considerations are increasingly important in the synthesis of pharmaceutical intermediates and other fine chemicals.
Boronic acids themselves are often regarded as "green" compounds due to their relatively low toxicity and the fact that their ultimate degradation product is boric acid, a naturally occurring substance. nih.gov However, the synthetic routes used to prepare them can be further optimized according to green principles.
Key Green Chemistry Strategies:
Solvent Selection: Replacing hazardous solvents (e.g., chlorinated hydrocarbons, DMF) with greener alternatives like ethanol, water, or 2-MeTHF is a primary goal. Some modern syntheses of arylpiperazines have been developed using piperazine itself as the solvent, reducing waste. organic-chemistry.org
Catalysis: The use of highly efficient catalysts, such as palladium complexes for cross-coupling or modern photoredox catalysts, minimizes energy consumption and the need for stoichiometric reagents that generate significant waste. researchgate.netmdpi.com The development of heterogeneous or recyclable catalysts is particularly beneficial as it simplifies product purification and reduces catalyst waste. mdpi.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions or direct C-H functionalization pathways, which build complexity in a single step, are superior to lengthy linear syntheses involving protecting groups. mdpi.com
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netunimi.it These technologies can also improve safety and scalability. nsf.gov
By applying these principles to the synthesis of this compound, chemists can develop routes that are not only efficient but also environmentally sustainable.
Mechanistic Investigations of Reactions Involving 3 1 Piperazinyl Phenylboronic Acid
Elucidation of C-C Bond Forming Reactions
The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. 3-(1-Piperazinyl)phenylboronic acid serves as a key building block in this context, primarily through reactions catalyzed by transition metals like palladium.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, coupling an organoboron compound with an organohalide or triflate. mdpi.comnih.gov The reaction with this compound proceeds through a well-established catalytic cycle involving a palladium catalyst.
The generally accepted mechanism consists of three primary steps: dnyanasadhanacollege.orgmdpi.com
Oxidative Addition : A low-valent palladium(0) complex reacts with an organohalide (Ar-X), inserting the palladium into the carbon-halogen bond to form a palladium(II) intermediate, [Ar-Pd(II)-X]. The reactivity of the halide coupling partner typically follows the order I > Br > Cl > F. mdpi.com The electron-donating nature of the piperazinyl group on the boronic acid does not directly participate in this step but will influence the final product's properties.
Transmetalation : This is the key step where the organic moiety is transferred from boron to the palladium center. It requires the activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species, [Ar'-B(OH)₃]⁻. nih.govacs.org This boronate then reacts with the [Ar-Pd(II)-X] complex, displacing the halide and forming a new palladium intermediate, [Ar-Pd(II)-Ar'], where Ar' is the 3-(1-piperazinyl)phenyl group.
Reductive Elimination : The two organic groups (Ar and Ar') on the palladium(II) center couple and are eliminated from the metal, forming the new biaryl product (Ar-Ar') and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. youtube.com
The choice of coupling partner significantly impacts the reaction. Aryl bromides and iodides are highly reactive, while the less expensive but also less reactive aryl chlorides often require more specialized catalyst systems, such as those with bulky, electron-rich phosphine (B1218219) ligands, to achieve high yields. researchgate.netresearchgate.net
Table 1: Influence of Coupling Partner and Conditions on Suzuki-Miyaura Reaction
| Coupling Partner (Ar-X) | Typical Catalyst System | Base | Solvent | General Reactivity |
|---|---|---|---|---|
| Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |
| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good to High |
| Aryl Chloride | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | Moderate (Ligand Dependent) |
| Aryl Triflate | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | High |
While most renowned for its role in Suzuki-Miyaura coupling, the fundamental reactivity of organoboronic acids can be adapted for other palladium-catalyzed transformations.
Heck Reaction Adaptation : The conventional Heck reaction couples an organohalide with an alkene. dnyanasadhanacollege.org While not a direct participant, the biaryl product formed from a Suzuki reaction involving this compound could subsequently undergo a Heck reaction if it contains a suitable halide. The mechanism involves oxidative addition of palladium to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the C-C bond and regenerate the catalyst. acs.org
Sonogashira Coupling Adaptation : The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system. wikipedia.org A copper-free variant also exists. The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. Reductive elimination yields the aryl-alkyne product. wikipedia.org Similar to the Heck reaction, a product derived from this compound could be a substrate for a subsequent Sonogashira coupling.
The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. Ligands stabilize the palladium nanoparticles, enhance their solubility, and modulate their electronic and steric properties, which directly influences catalytic activity and turnover. researchgate.net
Ligand Effects : For Suzuki-Miyaura reactions involving less reactive coupling partners like aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often employed. researchgate.netrsc.org These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to higher catalyst turnover numbers (TONs). The TON, which represents the number of moles of product formed per mole of catalyst, is a key metric of catalyst efficiency. A higher TON indicates a more active and stable catalyst. nih.gov The piperazinyl group on the boronic acid, being a Lewis base, could potentially coordinate with the palladium center, although this is less common than the designed ligands present in the reaction mixture. beilstein-journals.orgnih.gov
Table 2: Common Ligand Classes and Their Impact on Catalyst Turnover
| Ligand Class | Example Ligands | Key Characteristics | Effect on Turnover |
|---|---|---|---|
| Triarylphosphines | PPh₃, P(o-tolyl)₃ | Basic, sterically tunable | Moderate; classic standard |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biarylphosphines | High; very effective for challenging substrates |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically bulky | High; offer great stability and activity |
Boronic Acid Reactivity Profiling
Beyond its role as a nucleophilic partner in cross-coupling, the intrinsic chemical properties of the boronic acid group in this compound dictate its behavior in other chemical environments.
The boron atom in a boronic acid possesses a vacant p-orbital, making it an electron-pair acceptor, or a Lewis acid. This Lewis acidity is fundamental to its reactivity. rsc.org
This electrophilic character allows boronic acids to form reversible covalent bonds with Lewis bases, such as hydroxyl groups. rsc.org In the context of the Suzuki reaction, this is seen in the interaction with hydroxide (B78521) ions to form the tetrahedral boronate complex, which is more reactive in the transmetalation step. nih.govacs.org The nitrogen atoms of the piperazinyl moiety in this compound are also nucleophilic and could potentially engage in intramolecular interactions with the Lewis acidic boron center, especially under certain pH conditions.
The Lewis acidic nature of boronic acids enables them to act as catalysts in certain organic transformations.
Transesterification : This reaction involves the conversion of one ester into another by reacting it with an alcohol. youtube.com Arylboronic acids can catalyze this process. The mechanism is thought to involve the activation of the ester's carbonyl group by the boronic acid, making it more susceptible to nucleophilic attack by the alcohol. Alternatively, the boronic acid can form a boronate ester with the incoming alcohol, making the alcohol a better nucleophile.
Anhydride (B1165640) Formation : Arylboronic acids have been shown to be effective catalysts for the dehydration of dicarboxylic acids to form cyclic anhydrides. google.com The proposed mechanism involves the formation of a mixed anhydride intermediate between the carboxylic acid and the boronic acid. This intermediate is more reactive towards intramolecular cyclization, releasing water and the boronic acid catalyst to complete the cycle. The presence of ortho-substituents with heteroatoms on the arylboronic acid can enhance catalytic activity. google.com
Protodeboronation Pathways and Control Strategies
Protodeboronation, the undesired cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, represents a significant competing side reaction in processes utilizing arylboronic acids, such as the Suzuki-Miyaura cross-coupling. nih.gov This reaction is particularly problematic as it consumes the boronic acid reagent, leading to reduced yields of the desired product. ed.ac.uk The mechanism of protodeboronation is highly sensitive to reaction conditions, especially the presence of water and base, which are often required for the primary coupling reaction. chemrxiv.org
The rate of protodeboronation is strongly influenced by pH. nih.gov Generally, the reaction proceeds faster at higher pH levels due to the formation of the more reactive arylboronate anion (ArB(OH)₃⁻). ed.ac.uk For this compound, the basic piperazine (B1678402) moiety can influence the local pH and potentially contribute to conditions that favor this undesired pathway.
Several strategies have been developed to mitigate protodeboronation:
Control of Reaction Conditions: Careful management of pH is crucial. While basic conditions are necessary to facilitate transmetalation in Suzuki-Miyaura couplings, excessively high pH can accelerate protodeboronation. nih.gov The choice of base can also be a factor.
Use of Boronic Esters: Esterification of the boronic acid, for example, to form a pinacol (B44631) ester, is a common strategy. ed.ac.uk It is often assumed that esters provide greater stability against protodeboronation. However, studies have shown this is not always the case, as the hydrolysis of the ester to the boronic acid can be a prelude to the protodeboronation process. ed.ac.uk The "slow-release" of the boronic acid from precursors like trifluoroborates or MIDA boronates can maintain a low concentration of the active boronic acid, thus minimizing the rate of protodeboronation relative to the desired coupling reaction. ed.ac.ukresearchgate.net
Catalyst and Ligand Selection: The choice of catalyst system can have a profound impact. Recent research has demonstrated that palladium(II) complexes bound to bulky phosphine ligands, often used to promote challenging cross-couplings, can paradoxically accelerate protodeboronation. chemrxiv.org Therefore, judicious selection of ligands is necessary to favor the cross-coupling pathway over the protodeboronation side reaction. chemrxiv.org For heteroaryl boronic acids, specific protocols using ligands like SPhos with CsF as the base have been shown to effectively minimize protodeboronation. rsc.org
| Factor | Effect on Protodeboronation | Control Strategy | Reference |
|---|---|---|---|
| High pH | Increases rate by forming more reactive boronate anion | Optimize base and pH; avoid excessively basic conditions | nih.goved.ac.uk |
| Water | Acts as the proton source for C-H bond formation | Use of anhydrous solvents or ester protecting groups | nih.govchemrxiv.org |
| Bulky Phosphine Ligands | Can accelerate Pd-catalyzed protodeboronation | Judicious ligand selection to balance coupling and side reaction | chemrxiv.org |
| Boronic Acid Concentration | Higher concentration can increase the absolute rate of the side reaction | Use "slow-release" precursors (e.g., trifluoroborates, MIDA esters) | ed.ac.ukresearchgate.net |
Role of the Piperazine Nitrogen in Reaction Pathways
The piperazine moiety in this compound is not merely a passive substituent. Its nitrogen atoms can play a direct and significant role in the compound's reactivity through several mechanisms.
The nitrogen atoms of the piperazine ring can engage in intramolecular interactions with the boronic acid group. This internal coordination can activate the boronic acid for subsequent reactions. Studies on other substituted phenylboronic acids have shown that ortho-substituents with Lewis basic sites, such as an imidazole (B134444) group, can coordinate to the boron atom, forming zwitterionic complexes that enhance reactivity. nih.gov A similar mechanism can be envisaged for this compound, where one of the piperazine nitrogens could interact with the electron-deficient boron center. This intramolecular B-N interaction could facilitate the formation of an "ate" complex, which is a key intermediate in the transmetalation step of cross-coupling reactions. Furthermore, detailed investigations into boron-amine interactions have revealed that such adducts are highly likely to form and participate in catalytic cycles, such as direct amidation. rsc.org
The piperazine ring can act as a bidentate or monodentate ligand, coordinating to the transition metal catalyst (e.g., palladium) used in cross-coupling reactions. Research has demonstrated that simple piperazine can serve as an inexpensive and effective ligand for palladium-catalyzed homocoupling reactions to synthesize bipyridines. nih.gov In the context of this compound, the piperazine moiety is covalently tethered to the reacting phenylboronic acid group. This allows it to function as a built-in ligand that can chelate to the metal center during the catalytic cycle. Such intramolecular coordination can stabilize catalytic intermediates, influence the regioselectivity and efficiency of the reaction, and potentially prevent catalyst deactivation.
The reactivity of this compound is profoundly influenced by the protonation state of its piperazine ring, which is dependent on the pH of the medium. nih.gov The piperazine moiety contains two nitrogen atoms that can be protonated, and its pKa is significantly affected by the chemical groups attached to it. nih.govsemanticscholar.org
Under Neutral or Basic Conditions: The piperazine nitrogen atoms are likely to be in their neutral, unprotonated state. In this form, the lone pair of electrons on the nitrogen is available to participate in the mechanisms described above: intramolecular activation of the boronic acid or coordination to a metal catalyst. nih.govnih.gov
Under Acidic Conditions: As the pH decreases, one or both of the piperazine nitrogens will become protonated, forming a cationic piperazinium group. This protonation has several critical consequences:
Loss of Coordinating Ability: The lone pair of electrons on the protonated nitrogen is no longer available to coordinate with either the boron atom or a metal catalyst, thus shutting down the intramolecular catalysis and ligand scaffolding pathways.
Electronic Effects: The formation of a positive charge on the piperazine ring alters the electronic properties of the entire molecule. The electron-withdrawing nature of the piperazinium group can deactivate the aryl ring towards electrophilic attack and may influence the rate of transmetalation.
Solubility: The protonation of the piperazine ring generally increases the molecule's solubility in aqueous media. nih.govnih.gov
The pKa of the piperazine ring is a critical parameter, and its value can be modulated by nearby substituents. nih.govsemanticscholar.org Understanding the relationship between pH and the protonation state is essential for controlling the reactivity of this compound and optimizing reaction conditions to favor the desired chemical transformation.
| Condition | Piperazine State | Effect on Reactivity | Reference |
|---|---|---|---|
| Acidic pH | Protonated (Cationic) | Increased aqueous solubility; loss of N-coordination ability; altered electronic properties. | nih.govnih.gov |
| Neutral/Basic pH | Neutral (Unprotonated) | Nitrogen lone pairs available for intramolecular catalysis and/or ligand scaffolding. | nih.govnih.gov |
Derivatization and Functionalization Strategies of 3 1 Piperazinyl Phenylboronic Acid
Modification at the Boronic Acid Moiety
The boronic acid group is a key functional handle that can undergo several important transformations for protection, activation, or conversion into other boron-containing species.
Esterification of the boronic acid is a common strategy for its protection and to modulate its reactivity. This reversible reaction, typically with diols, forms boronate esters. nih.gov The stability of these esters is influenced by factors such as pH and the nature of the diol used. nih.gov This protection is often necessary to prevent undesirable side reactions of the boronic acid group during subsequent functionalization steps on other parts of the molecule.
Arylboronic acids are frequently converted to arylboronates, such as pinacol (B44631) esters, to enhance their stability and utility in cross-coupling reactions. pku.edu.cn This transformation can be achieved through several methods, including palladium-catalyzed coupling of aryl halides with diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). pku.edu.cnnih.gov While direct conversion of 3-(1-piperazinyl)phenylboronic acid is not explicitly detailed, the general methodologies are applicable. For instance, a related compound, 4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester, is a commercially available reagent, indicating the feasibility of this transformation. sigmaaldrich.com
Table 1: Common Reagents for Boronate Ester Formation
| Reagent Name | Chemical Formula | Application | Reference |
|---|---|---|---|
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | Palladium-catalyzed borylation of aryl halides | pku.edu.cn |
| Pinacol | C₆H₁₄O₂ | Esterification of boronic acids | pku.edu.cn |
Phenylboronic acids can serve as precursors for the synthesis of various heterocyclic boron compounds. A notable example is the formation of benzoxaboroles, which have garnered significant interest for their biological activities. nih.gov These structures can be formed from ortho-substituted phenylboronic acids. While direct synthesis from this compound to a specific heterocyclic boron compound is not extensively documented in the provided context, the general principle of intramolecular condensation or cyclization reactions involving the boronic acid moiety with a suitably positioned functional group on the phenyl ring or a substituent is a viable synthetic route. nih.govrsc.org
Functionalization of the Piperazine (B1678402) Ring
The secondary amine in the piperazine ring of this compound is a prime site for a variety of functionalization reactions, allowing for the introduction of diverse substituents. encyclopedia.pubnsf.gov
The nucleophilic nitrogen of the piperazine ring readily participates in N-alkylation and N-acylation reactions.
N-Alkylation: This can be achieved by reacting the piperazine moiety with alkyl halides. nih.gov To control selectivity and avoid dialkylation, a common strategy involves the use of a protecting group, such as a Boc (tert-butyloxycarbonyl) group, on one of the piperazine nitrogens. researchgate.net Reductive amination is another effective method for N-alkylation that can prevent the formation of quaternary ammonium (B1175870) salts. nih.govresearchgate.net
N-Acylation: The piperazine nitrogen can be acylated using acyl chlorides or acid anhydrides. organic-chemistry.orgsciforum.net This reaction is often carried out in the presence of a base. N-acylbenzotriazoles are also effective acylating agents for amines. organic-chemistry.org These reactions lead to the formation of amides, which can significantly alter the electronic and steric properties of the piperazine ring.
Table 2: Conditions for N-Alkylation and N-Acylation of Piperazines
| Reaction Type | Reagents | Conditions | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃ | Acetonitrile, reflux | researchgate.net |
| N-Alkylation (Reductive Amination) | Aldehyde, NaBH(OAc)₃ | Dichloromethane | researchgate.net |
| N-Acylation | Acyl chloride, Et₃N | Dichloromethane | organic-chemistry.org |
Amide Formation: As mentioned, N-acylation leads to the formation of an amide bond on the piperazine ring. This is a fundamental transformation in medicinal chemistry for building more complex molecular architectures. orgsyn.orgrsc.org Boric acid itself has been shown to be an effective catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.org
Sulfonamide Formation: The piperazine nitrogen can also react with sulfonyl chlorides to form sulfonamides. The synthesis of sulfonamide-phenylboronic acids has been reported, where the sulfonamide group is introduced to modulate the pKa of the boronic acid. nih.govnih.gov For example, 4-(N-allylsulfamoyl)phenylboronic acid has been synthesized from 4-bromobenzenesulfonyl chloride and an amine. nih.gov A similar strategy could be employed for the N-sulfonylation of the piperazine ring in this compound.
Quaternization and Salt Formation
The piperazine ring in this compound contains two secondary amine functionalities, both of which are susceptible to quaternization to form quaternary ammonium salts. nih.gov This transformation imparts a permanent positive charge to the nitrogen atom, significantly altering the molecule's physicochemical properties, such as its solubility and hygroscopicity. mdpi.com
The most common method for achieving quaternization is through the Menshutkin reaction, which involves the N-alkylation of the piperazine nitrogen atoms with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide). mdpi.commdpi.com The reaction typically proceeds by treating this compound with an excess of the alkylating agent in a suitable solvent. The quaternization can occur at one or both nitrogen atoms of the piperazine ring, leading to mono- or di-quaternary ammonium salts, respectively. The degree of quaternization can be controlled by the stoichiometry of the reactants and the reaction conditions.
The synthesis of a variety of quaternary ammonium salts has been reported through the reaction of tertiary amines with alkyl halides, resulting in compounds with diverse biological activities. mdpi.comresearchgate.net For instance, the reaction of ω-(N,N-dimethylamino)-α,α-diphenyl olefins with iodomethane, chloroiodomethane, or diiodomethane (B129776) yields the corresponding quaternary ammonium salts. mdpi.com Similarly, sulfoindolenium quaternary ammonium salts have been synthesized via microwave-assisted reactions. mdpi.com These established methods provide a strong basis for the successful quaternization of the piperazine moiety in this compound.
Table 1: Potential Quaternized Derivatives of this compound and General Synthetic Methods
| Derivative Name | Alkylating Agent | General Method |
| 1-Methyl-4-(3-boronophenyl)piperazin-1-ium Iodide | Methyl Iodide | Menshutkin Reaction |
| 1-Ethyl-4-(3-boronophenyl)piperazin-1-ium Bromide | Ethyl Bromide | Menshutkin Reaction |
| 1-Benzyl-4-(3-boronophenyl)piperazin-1-ium Chloride | Benzyl Chloride | Menshutkin Reaction |
| 1,1-Dimethyl-4-(3-boronophenyl)piperazin-1,4-diium Diiodide | Methyl Iodide (excess) | Menshutkin Reaction |
Regioselective Functionalization of the Phenyl Ring
The phenyl ring of this compound is amenable to various substitution reactions, allowing for the introduction of additional functional groups that can further modulate the molecule's properties. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the piperazinyl group and the boronic acid group.
Directed Aromatic Functionalization (e.g., Halogenation, Nitration)
Electrophilic aromatic substitution reactions, such as halogenation and nitration, can be employed to introduce substituents onto the phenyl ring. The piperazinyl group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance. Conversely, the boronic acid group is a deactivating, meta-directing group due to the electron-withdrawing nature of the boron atom.
The interplay of these two opposing directing effects determines the final position of the incoming electrophile. In many cases, the powerful ortho-, para-directing influence of the amino group dominates. However, the reaction conditions can be tuned to favor substitution at different positions.
Halogenation: Direct halogenation of the phenyl ring can be achieved using reagents like N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination. beilstein-archives.org Given the directing effects, halogenation is expected to occur primarily at the positions ortho and para to the piperazinyl group (positions 2, 4, and 6). Selective halogenation at the 3-position of pyridines has been achieved through the use of Zincke imine intermediates, a strategy that could potentially be adapted. nih.gov
Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. semanticscholar.org Due to the strong activating effect of the piperazinyl group, the reaction is likely to proceed under mild conditions. The nitro group is expected to be introduced at the positions ortho and para to the piperazinyl substituent. It is important to note that nitration of other arylboronic acids has been shown to yield a mixture of isomers. researchgate.net
Table 2: Predicted Products of Directed Aromatic Functionalization
| Reaction | Reagent | Predicted Major Product(s) |
| Bromination | NBS | 3-(4-Bromo-1-piperazinyl)phenylboronic acid, 3-(2-Bromo-1-piperazinyl)phenylboronic acid |
| Chlorination | NCS | 3-(4-Chloro-1-piperazinyl)phenylboronic acid, 3-(2-Chloro-1-piperazinyl)phenylboronic acid |
| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitro-1-piperazinyl)phenylboronic acid, 3-(2-Nitro-1-piperazinyl)phenylboronic acid |
Ortho- and Para-Substitutions via Metalation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the use of a directed metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with a wide range of electrophiles to introduce various substituents. organic-chemistry.org
The tertiary amine functionality within the piperazine ring of this compound can act as a DMG. wikipedia.org Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to lead to the formation of a lithiated intermediate at the position ortho to the piperazinyl group (position 2). Subsequent quenching with an electrophile would then introduce a substituent at this position with high regioselectivity. However, it is important to consider that nucleophilic attack of the organolithium reagent on the boron atom can be a competing side reaction. acs.org
This strategy provides a predictable and efficient route to ortho-substituted derivatives that may be difficult to access through classical electrophilic aromatic substitution.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substructures from each of the starting materials. nih.gov Boronic acids are valuable substrates in several MCRs, most notably the Petasis Borono-Mannich (PBM) reaction. researchgate.net
The PBM reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. researchgate.net Given its structure, this compound can participate in the PBM reaction in two ways:
As the boronic acid component: Reacting with an amine and a carbonyl compound to introduce the 3-(1-piperazinyl)phenyl group into the final product.
As the amine component: The secondary amine of the piperazine ring can react with a carbonyl compound and another boronic acid.
This versatility makes this compound a valuable building block for the rapid generation of molecular diversity. For instance, its use in a PBM reaction with glyoxylic acid and a primary or secondary amine could lead to the synthesis of novel α-amino acid derivatives. Furthermore, recent research has shown the utility of boronic acids in the one-pot, three-component synthesis of novel fluorescent boron (III) complexes. ktu.edu
Table 3: Potential Multi-Component Reactions and Products
| Multi-Component Reaction | Reactants | Potential Product Class |
| Petasis Borono-Mannich | This compound, Aldehyde, Amine | Substituted Amines |
| Petasis Borono-Mannich | Boronic Acid, Aldehyde, this compound (as amine) | Substituted Piperazine Derivatives |
| Iminoboronate Synthesis | This compound, Salicylaldehyde derivative, Anthranilic acid derivative | Fluorescent Boron Complexes |
Applications of 3 1 Piperazinyl Phenylboronic Acid in Advanced Organic Synthesis
Building Block for Complex Molecular Architecturesmdpi.comnih.gov
The unique structural features of 3-(1-Piperazinyl)phenylboronic acid make it an ideal starting material for the synthesis of complex organic molecules. The presence of the reactive piperazine (B1678402) and boronic acid groups on a central phenyl ring provides multiple points for chemical modification, enabling the construction of diverse and intricate structures.
Synthesis of Polycyclic and Heterocyclic Systemsnih.govorganic-chemistry.org
This compound serves as a crucial reagent in the synthesis of various polycyclic and heterocyclic frameworks, which are prevalent in biologically active compounds and functional materials. nih.gov The boronic acid functionality readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. nih.govnih.gov This reaction is instrumental in linking the phenyl ring of the boronic acid to other aromatic or heterocyclic systems, thereby constructing biaryl and heteroaryl structures.
For instance, it can be utilized in the synthesis of substituted benzofurans, a common motif in medicinal chemistry. mdpi.comnih.gov The Suzuki-Miyaura coupling allows for the introduction of the 3-(1-piperazinyl)phenyl group onto a pre-functionalized benzofuran (B130515) precursor. mdpi.comnih.gov Furthermore, the piperazine moiety can be subsequently functionalized, leading to a wide array of complex heterocyclic derivatives. The versatility of this building block is highlighted by its use in creating libraries of compounds with diverse heterocyclic cores. organic-chemistry.org
Incorporation into Macrocyclic Structures
The bifunctional nature of this compound makes it a valuable component in the synthesis of macrocycles, which are large ring structures often possessing unique binding properties. The piperazine nitrogen atoms can act as nucleophiles in ring-forming reactions, while the boronic acid can be used as a handle for further functionalization or as a point of attachment in a larger assembly.
Strategies for synthesizing macrocycles often involve the sequential coupling of multiple building blocks. nih.gov In such strategies, this compound can be incorporated to introduce a rigid phenyl-piperazine unit into the macrocyclic backbone. The piperazine can undergo N-alkylation or N-acylation reactions with difunctional linkers to form the large ring. The boronic acid group can either be part of the initial building block or introduced at a later stage to modulate the properties of the final macrocycle. The synthesis of nitrogen-containing macrocycles is an active area of research, with applications in areas such as selective ion detection. mdpi.com
Scaffold for Combinatorial Chemistry Libraries (excluding biological screening aspects)researchgate.net
The structural attributes of this compound make it an excellent scaffold for the generation of combinatorial chemistry libraries. A scaffold is a core molecular structure to which various substituents can be attached to create a large number of related compounds. The piperazine ring offers two nitrogen atoms that can be independently functionalized, while the boronic acid group provides another site for diversification through reactions like Suzuki-Miyaura coupling.
By systematically reacting the scaffold with a diverse set of building blocks, large libraries of compounds can be rapidly synthesized. For example, the piperazine nitrogens can be reacted with a variety of carboxylic acids, sulfonyl chlorides, or alkyl halides. Simultaneously, the boronic acid can be coupled with a range of aryl or heteroaryl halides. researchgate.net This modular approach allows for the creation of a vast chemical space around the central 3-(1-piperazinyl)phenyl core. The development of such libraries is a key strategy in the discovery of new materials and functional molecules. The use of polymer-supported reagents and automated synthesis platforms can further enhance the efficiency of library construction.
Catalysis and Catalyst Designmdpi.comnih.govnih.govnih.govucsd.edunih.govnih.govarctomsci.comrsc.orgnih.gov
The distinct electronic properties of the piperazine and boronic acid moieties in this compound have led to its exploration in the field of catalysis, both as a precursor to ligands for transition metals and as an organocatalyst itself.
Ligand Precursor for Transition Metal Catalysis (e.g., Palladium, Rhodium)nih.govucsd.edu
In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. This compound can be transformed into sophisticated ligands for metals like palladium and rhodium. nih.govucsd.edu The piperazine nitrogen atoms can coordinate to the metal, while the phenylboronic acid portion can be modified to introduce other donor atoms or steric bulk, thereby creating multidentate ligands.
For example, the piperazine can be functionalized with phosphine-containing groups to generate phosphine-amine ligands. These ligands can then be complexed with palladium or rhodium precursors to form active catalysts for a variety of cross-coupling reactions. ucsd.edu The electronic properties of the ligand, influenced by the substituents on the phenyl ring and the nature of the groups attached to the piperazine, can be fine-tuned to optimize catalytic activity for specific transformations, such as the Suzuki-Miyaura coupling of challenging heterocyclic substrates. nih.govorganic-chemistry.org The development of palladium complexes with N-heterocyclic carbene (NHC) ligands has also been an active area of research, with applications in various catalytic reactions. nih.govnih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions Utilizing Ligands Derived from Phenylboronic Acid Scaffolds
| Catalyst System | Reaction Type | Substrate Scope | Reference |
|---|---|---|---|
| Palladium/SPhos | Suzuki-Miyaura Coupling | Unprotected N-H indazoles | nih.gov |
| Palladium/XPhos | Suzuki-Miyaura Coupling | Unprotected N-H indazoles | nih.gov |
| Rhodium(II) acetate (B1210297) | C-H Insertion | N-sulfonyl-1,2,3-triazoles | mdpi.com |
Organocatalytic Applications (e.g., Lewis acid catalysis, Brønsted acid/base synergy)nih.govnih.gov
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. This compound possesses both a Lewis acidic boron center and Brønsted basic nitrogen atoms within the piperazine ring. This unique combination allows it to function as a bifunctional organocatalyst, where both acidic and basic sites can act in concert to promote a chemical reaction. nih.gov
The boronic acid can act as a Lewis acid to activate electrophiles, such as carbonyl compounds, by coordinating to an oxygen atom. Simultaneously, the piperazine can function as a Brønsted base to deprotonate a nucleophile, increasing its reactivity. This synergistic activation can lead to highly efficient and selective transformations. For example, ortho-dialkylaminomethyl-substituted arylboronic acids have demonstrated high efficacy in promoting the intramolecular condensation of vicinal dicarboxylic acids to form anhydrides, a reaction where the amine base and boronic acid Lewis acid work together. nih.gov While direct catalytic applications of this compound itself are still an emerging area, the principles of Lewis acid-Brønsted base synergy demonstrated by related structures highlight its potential in organocatalysis. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Palladium |
| Rhodium |
| Benzofuran |
| SPhos |
| XPhos |
| Rhodium(II) acetate |
| Palladium(II) acetate |
Immobilized Catalytic Systems
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving the sustainability and cost-effectiveness of chemical processes. It simplifies catalyst-product separation, enables catalyst recycling, and often enhances catalyst stability. This compound is an exemplary molecule for developing such immobilized systems due to its distinct functional groups that can serve as anchors.
The piperazine unit, with its secondary amine, provides a reactive handle for covalent attachment to a variety of solid supports. This concept is analogous to methods where other functional groups are used to anchor catalysts. For instance, research has shown the effective immobilization of enzymes and other molecules through boronic acid-diol interactions or by tethering via amine or thiol groups. mdpi.com In the case of this compound, the terminal nitrogen of the piperazine ring can be functionalized to form a covalent bond with supports like silica (B1680970) gel, polymers, or magnetic nanoparticles.
Potential Immobilization Strategies:
| Support Material | Linkage Chemistry | Potential Application |
| Amine-functionalized Silica | Amide bond formation with the piperazine N-H | Heterogeneous catalyst for cross-coupling reactions |
| Chloromethylated Polystyrene | Nucleophilic substitution by the piperazine nitrogen | Recyclable catalyst for Suzuki-Miyaura reactions |
| Epoxy-activated Agarose | Ring-opening reaction with the piperazine N-H | Biocatalyst support |
| Magnetic Nanoparticles (Fe₃O₄) | Linker-assisted amide coupling | Magnetically separable catalyst for flow chemistry |
This approach allows the boronic acid moiety to remain available for catalytic activity, such as in palladium-catalyzed cross-coupling reactions, while the entire system is rendered heterogeneous and recyclable. The use of magnetic nanoparticles, in particular, offers a state-of-the-art method for catalyst recovery, where the catalyst can be separated from the reaction mixture using an external magnetic field. mdpi.com
Reagent in Tandem and Cascade Reactions
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach in organic synthesis. They reduce waste, save time, and can lead to the rapid construction of complex molecules. The structure of this compound is inherently suited for designing or participating in such reactions due to its bifunctional acid-base character.
The compound contains both a Lewis acidic center (the boronic acid) and Brønsted-Lowry basic centers (the piperazine nitrogens). This combination is reminiscent of acid-base bifunctional catalysts that can activate both electrophilic and nucleophilic reactants simultaneously, mimicking the active sites of enzymes. nih.govresearchgate.net
In a potential cascade sequence, the basic piperazine nitrogen could be used to deprotonate a pro-nucleophile (e.g., a ketone to form an enolate), while the Lewis acidic boronic acid could coordinate to and activate an electrophile (e.g., an aldehyde). This dual activation within one molecule can facilitate reactions such as aldol (B89426) or Mannich-type condensations under mild conditions.
Hypothetical Bifunctional Catalysis in an Aldol Reaction:
Base Activation: The piperazine nitrogen abstracts a proton from a ketone, generating a nucleophilic enolate.
Acid Activation: The boronic acid group coordinates with the carbonyl oxygen of an aldehyde, increasing its electrophilicity.
C-C Bond Formation: The enolate attacks the activated aldehyde, forming the new carbon-carbon bond of the aldol adduct.
Catalyst Regeneration: The catalyst is released upon workup.
This cooperative catalysis model, enabled by the specific structure of this compound, could streamline multi-step syntheses into a single, efficient operation. nih.gov
Stereoselective Transformations Facilitated by the Compound
Controlling stereochemistry is a central goal of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. Arylboronic acids are key reagents in powerful stereoselective reactions. A prominent example is the rhodium-catalyzed asymmetric reductive Heck reaction, which can be used to synthesize enantioenriched 3-substituted piperidines—a common scaffold in pharmaceuticals. nih.govsnnu.edu.cn
In this transformation, an arylboronic acid is coupled with a dihydropyridine (B1217469) derivative in the presence of a chiral rhodium catalyst. This reaction proceeds with high yield and excellent enantioselectivity, providing access to valuable chiral building blocks. nih.govnih.gov this compound can serve as the arylboronic acid component in this reaction, leading to the synthesis of chiral 3-(3-(piperazin-1-yl)phenyl)piperidines.
The general utility of this method has been demonstrated with a range of substituted arylboronic acids, highlighting its functional group tolerance. nih.govsnnu.edu.cn The products of these reactions are precursors to important drugs like the antipsychotic agent Preclamol and the anticancer drug Niraparib. nih.gov
Representative Data for Rh-Catalyzed Asymmetric Carbometalation:
| Arylboronic Acid | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenylboronic acid | (S)-Segphos | 81 | 98 |
| 4-Methoxyphenylboronic acid | (S)-Segphos | 85 | 98 |
| 4-Fluorophenylboronic acid | (S)-Segphos | 84 | 98 |
| 3-Methylphenylboronic acid | (S)-Segphos | 82 | 98 |
This table is based on data for the rhodium-catalyzed asymmetric reductive Heck reaction of various arylboronic acids with phenyl pyridine-1(2H)-carboxylate, as reported in related literature. nih.gov
The consistent high yields and enantioselectivities across different arylboronic acids strongly suggest that this compound would be a highly effective substrate in this key stereoselective transformation.
Coordination Chemistry and Metal Complexes of 3 1 Piperazinyl Phenylboronic Acid
Ligand Design Principles for Boronic Acid and Piperazine (B1678402) Scaffolds
The design of ligands for coordination chemistry is a field driven by the desire to control the structure and function of the resulting metal complexes. The combination of a boronic acid and a piperazine scaffold within a single molecule, as seen in 3-(1-Piperazinyl)phenylboronic acid, offers a compelling set of features for ligand design.
The boronic acid group, -B(OH)₂, is a well-known Lewis acid capable of forming reversible covalent bonds with diols and other Lewis bases. In the context of coordination chemistry, it can act as an O-donor ligand, coordinating to metal centers directly or through the formation of boronate esters. This functionality is particularly valuable for the design of sensors and self-assembling systems.
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, provides two potential N-donor sites for coordination to metal ions. The conformational flexibility of the piperazine ring (chair and boat conformations) can influence the geometry of the resulting metal complexes. researchgate.net Furthermore, the nitrogen atoms of the piperazine moiety can act as hydrogen bond acceptors, contributing to the stability and dimensionality of the supramolecular assembly. biointerfaceresearch.com
The phenyl ring acts as a rigid spacer, holding the boronic acid and piperazine groups in a fixed spatial relationship. This rigidity is crucial for creating predictable and well-defined coordination environments. The meta-substitution pattern in this compound results in a specific geometric arrangement of the donor atoms, which can be exploited to direct the assembly of desired structures.
Synthesis and Characterization of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with a multitopic organic linker. youtube.com
The use of a ligand like this compound could lead to MOFs with interesting structural features. The non-linear arrangement of the donor sites would likely favor the formation of complex, three-dimensional frameworks. Furthermore, the uncoordinated nitrogen atom of the piperazine ring could be available for post-synthetic modification, allowing for the introduction of additional functionality into the pores. The inherent porosity of MOFs can also be influenced by the presence of interpenetrated networks, where multiple frameworks grow through one another. The size and shape of the ligand can influence the degree of interpenetration. nih.gov
Table 1: Potential Influence of this compound on MOF Properties
| Feature of Ligand | Potential Impact on MOF Structure and Properties |
| Bifunctional (N- and O-donors) | Formation of extended, bridged networks. |
| meta-Substitution Pattern | Non-linear connectivity, potentially leading to complex topologies. |
| Piperazine Ring | Introduction of basic sites within the pores, potential for post-synthetic modification. |
| Boronic Acid Group | Potential for reversible covalent chemistry within the framework, sensing applications. |
Formation of Discrete Coordination Complexes
In addition to forming extended frameworks, this compound can also form discrete coordination complexes with a variety of metal ions. scielo.org.zarsc.org These complexes consist of one or more metal centers coordinated to a finite number of ligands.
Depending on the reaction conditions and the metal-to-ligand ratio, both mononuclear and polynuclear complexes can be synthesized. nih.govnih.gov In a mononuclear complex, a single metal ion is coordinated to one or more molecules of the ligand. scielo.org.zamdpi.comrsc.org Given the two distinct donor sites on this compound, it could act as a chelating ligand, with both the piperazine nitrogen and the boronic acid oxygen coordinating to the same metal center.
Polynuclear complexes, containing two or more metal centers, can be formed when the ligand bridges between multiple metal ions. researchgate.netnih.gov The piperazine group is well-known to bridge two metal centers, leading to the formation of dinuclear or polynuclear structures. researchgate.net The boronic acid group could also participate in bridging, for example, by forming a dimeric structure with another boronic acid through dehydration to form a boroxine (B1236090) ring, which could then coordinate to metal ions.
The versatile nature of the donor atoms in this compound allows for coordination to a wide range of metal centers, including both transition metals and main group elements.
Transition Metals: The soft nitrogen donors of the piperazine ring are particularly well-suited for coordinating to late transition metals such as copper, zinc, nickel, and cobalt. researchgate.netlibretexts.orgucj.org.uanih.gov The coordination geometry around the metal center would be influenced by the electronic configuration of the metal and the steric bulk of the ligand. For example, Cu(II) and Ni(II) can adopt square-planar or octahedral geometries, while Zn(II) typically prefers a tetrahedral arrangement. researchgate.net
Main Group Elements: The boronic acid group, being a hard O-donor, can readily coordinate to main group elements such as aluminum, gallium, and thallium. nih.govnih.gov The formation of complexes with main group elements is an area of growing interest, with potential applications in catalysis and materials science. nih.gov
Table 2: Potential Coordination Complexes of this compound
| Metal Center | Potential Coordination Mode | Resulting Complex Type |
| Cu(II), Ni(II) | N-coordination from piperazine | Mononuclear or polynuclear |
| Zn(II), Cd(II) | N-coordination from piperazine | Mononuclear or polynuclear |
| Fe(III), Co(III) | N- and/or O-coordination | Mononuclear or polynuclear |
| Al(III), Ga(III) | O-coordination from boronic acid | Mononuclear or polynuclear |
| Thallium(I) | Pnictogenylborane coordination analog | Mono or threefold coordination |
Spectroscopic and Crystallographic Characterization of Complexes
Infrared (IR) spectroscopy is a fundamental tool for characterizing these complexes. The coordination of the piperazine nitrogen atoms to a metal ion typically results in a noticeable shift in the vibrational frequencies of the N-H and C-N bonds. biointerfaceresearch.com For instance, the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds can be confirmed by the appearance of new absorption bands in the far-IR region, typically in the ranges of 464-521 cm⁻¹ and 404-436 cm⁻¹, respectively. biointerfaceresearch.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the ligand's structure upon complexation. nih.gov Chemical shift changes in the protons and carbons of the piperazine ring and the phenyl group can indicate the points of coordination to the metal center.
Electronic or UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the complex. biointerfaceresearch.comresearchgate.net The complexation of this compound with a metal ion often leads to a shift in the maximum absorption wavelength (λmax) compared to the free ligand, typically by 3-4 nm, and a change in intensity. biointerfaceresearch.com These shifts are indicative of the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand.
Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of the complexes, helping to confirm their composition. biointerfaceresearch.comresearchgate.net
Table 1: Spectroscopic Data for a Representative Metal Complex of a Piperazine-Containing Ligand
| Spectroscopic Technique | Key Observations | Interpretation |
| FT-IR (cm⁻¹) | Appearance of new bands at 404-436 and 464-521. | Formation of M-O and M-N bonds, respectively. biointerfaceresearch.com |
| UV-Vis (nm) | Shift in λmax of 3-4 nm upon complexation. | Alteration of electronic transitions due to metal-ligand interaction. biointerfaceresearch.com |
| ¹H NMR (ppm) | Changes in chemical shifts of piperazine and phenyl protons. | Indicates coordination of the ligand to the metal center. nih.gov |
| Mass Spectrometry | Molecular ion peak corresponds to the expected complex formula. | Confirms the composition and stoichiometry of the complex. biointerfaceresearch.com |
Applications of Metal Complexes in Catalysis and Sensing (excluding biological sensing)
Metal complexes of this compound exhibit significant potential in various catalytic and sensing applications, driven by the synergistic interplay between the metal center and the functionalized ligand.
Heterogeneous and Homogeneous Catalysis
The versatility of these complexes allows for their use in both heterogeneous and homogeneous catalytic systems. The piperazine and boronic acid moieties can influence the solubility, stability, and catalytic activity of the metal center.
In homogeneous catalysis , these complexes can be designed to be soluble in specific reaction media, facilitating catalyst-substrate interaction. rsc.orgmdpi.com For example, palladium complexes have been investigated in the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds in aqueous media. core.ac.uk The presence of hydrophilic groups on the ligand can enhance the water solubility of the complex, promoting catalysis in environmentally benign solvents. core.ac.uk
In heterogeneous catalysis , the complexes can be immobilized on solid supports, such as zeolites or polymers. nih.gov This approach offers several advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved stability. nih.govjaist.ac.jp For instance, copper(I)-exchanged zeolites have been shown to be effective catalysts for the homocoupling of arylboronic acids. nih.gov The solid support can provide a high surface area and a specific microenvironment that can influence the catalytic process. nih.gov
A key application for such complexes is in C-C bond-forming reactions, a cornerstone of organic synthesis. core.ac.uk Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are prime examples where boronic acid-functionalized ligands can play a dual role: as a ligand for the metal and as a reactant. jaist.ac.jp
Table 2: Catalytic Applications of Metal Complexes with Related Boronic Acid Ligands
| Catalyst Type | Reaction | Key Features |
| Homogeneous Palladium Complex | Conjugate addition of phenylboronic acid to 2-cyclohexenone. core.ac.uk | Catalytically active palladium nanoparticles can be formed in situ. core.ac.uk |
| Heterogeneous CuI-Zeolite | Homocoupling of aryl boronic acids. nih.gov | Mild reaction conditions and catalyst reusability. nih.gov |
| Homogeneous Gold(III) Complexes | Homocoupling of aryl boronic acids. rsc.org | High activity and selectivity for the synthesis of symmetric biaryls. rsc.org |
Chemosensing Platforms for Inorganic Analytes
The boronic acid group is a well-established recognition motif for diols, but it also exhibits strong interactions with Lewis bases like fluoride (B91410) and cyanide anions, making it a valuable component in chemosensors. nih.gov Metal complexes incorporating the this compound ligand can be designed as sophisticated sensing platforms for the detection of various inorganic analytes.
The sensing mechanism often relies on the interaction of the analyte with either the boronic acid moiety or the metal center, or both, leading to a measurable change in the complex's spectroscopic properties, such as fluorescence or UV-Vis absorbance. nih.gov For instance, the binding of an analyte can alter the electronic environment of the metal complex, causing a shift in its emission or absorption spectrum.
These chemosensors can be developed for either homogeneous assays, where the sensor and analyte are in the same phase, or for heterogeneous detection, where the sensor is immobilized on a surface. nih.gov The latter approach is particularly advantageous for creating reusable sensor devices. The integration of the metal complex into polymeric matrices or onto electrode surfaces can lead to the development of robust and sensitive analytical tools. nih.gov
Supramolecular Chemistry and Self Assembly Involving 3 1 Piperazinyl Phenylboronic Acid
Non-Covalent Interactions Driven by the Compound
The specific arrangement of the boronic acid and piperazinyl groups on the phenyl ring of 3-(1-Piperazinyl)phenylboronic acid allows it to engage in a suite of non-covalent interactions. These interactions are the driving force behind the self-assembly of this molecule into larger, ordered structures.
Hydrogen Bonding Networks (B-OH, N-H)
The boronic acid moiety (–B(OH)₂) is a potent hydrogen bond donor, similar to carboxylic acids and amides. nih.gov This group can form robust hydrogen bonds with various acceptors. nih.gov Simultaneously, the piperazine (B1678402) ring contains N-H groups that also act as hydrogen bond donors, contributing to the formation of extended hydrogen-bonded networks. nih.govrsc.org The interplay of these hydrogen bonding sites allows for the creation of diverse and stable supramolecular assemblies. nih.govresearchgate.net In the solid state, arylboronic acids often form dimers, which can then interconnect to form ribbons or more complex layered networks through further hydrogen bonding. researchgate.net The presence of both acidic B-OH and basic N-H functionalities within the same molecule facilitates the formation of intricate and predictable hydrogen-bonding patterns.
Boronate Ester Formation with Polyols for Dynamic Covalent Chemistry
A key feature of boronic acids is their ability to form reversible covalent bonds with diols and polyols, resulting in the formation of boronate esters. wikipedia.org This reaction is a cornerstone of dynamic covalent chemistry, a strategy that combines the reversibility of non-covalent interactions with the stability of covalent bonds. The formation of boronate esters is typically reversible under specific conditions, such as changes in pH or the presence of competing diols. rsc.org This dynamic nature allows for the self-correction and adaptation of the resulting supramolecular structures. For instance, hydrogels have been constructed using phenylboronic acid-functionalized hyaluronic acid, where the formation of boronate esters with diol-containing polymers leads to cross-linking and gel formation. rsc.orgnih.govnih.gov The equilibrium between the boronic acid and the boronate ester can be tuned, providing control over the material's properties.
Construction of Supramolecular Assemblies
The diverse non-covalent interactions exhibited by this compound and its derivatives have been harnessed to construct a variety of ordered supramolecular assemblies with potential applications in materials science and molecular recognition.
Cages, Capsules, and Vesicles
The principles of self-assembly using boronic acid-based building blocks have been extended to the creation of discrete, three-dimensional structures like cages and capsules. chimia.ch These structures are typically formed through the combination of multifunctional boronic acids with complementary multidentate ligands. The formation of dative boron-nitrogen bonds or boronate esters can drive the assembly of these complex architectures. chimia.chchimia.ch For example, crystalline cages have been successfully assembled from diboronate esters and poly-pyridyl ligands, capable of encapsulating guest molecules. chimia.ch While specific examples utilizing this compound in cage formation are not extensively documented, its structural motifs are analogous to those used in the documented self-assembly of such structures.
Gels and Soft Materials
The ability of boronic acids to form dynamic covalent bonds with polyols is particularly useful in the development of gels and other soft materials. chimia.ch These materials are often based on polymers functionalized with boronic acid moieties, which can then be cross-linked by the addition of polyol-containing molecules. This cross-linking process is often reversible, leading to the formation of self-healing hydrogels. rsc.org For example, hydrogels composed of hyaluronic acid modified with phenylboronic acid have been shown to be injectable and self-healing at physiological pH. rsc.org The mechanical properties of these gels can be tuned by altering the concentration of the cross-linkers or by changing the pH, demonstrating the responsive nature of these dynamic materials. nih.gov
Host-Guest Chemistry
The unique structural characteristics of this compound, featuring both a Lewis acidic boronic acid group and a basic piperazine moiety, make it an intriguing candidate for host-guest chemistry. This field of supramolecular chemistry focuses on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, driven by non-covalent interactions.
The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols, particularly saccharides. msu.edu This interaction forms the basis of many host-guest systems designed for sugar recognition and sensing. In the case of this compound, the boronic acid can act as a binding site for diol-containing guest molecules. The formation of these boronate esters is typically pH-dependent, allowing for tunable control over the host-guest complexation. nih.gov
The piperazine ring, with its two nitrogen atoms, can participate in hydrogen bonding and coordination complexes. The nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. This dual capability allows the piperazine moiety to interact with a variety of guest molecules possessing complementary functional groups. For instance, it can form complexes with guest molecules containing acidic protons or metal ions.
The interplay between the boronic acid and piperazine functionalities can lead to cooperative binding effects, where the binding of a guest to one site influences the binding affinity of the other. This can result in enhanced selectivity and affinity for specific guest molecules. Research in this area explores the design of sophisticated host molecules based on the this compound scaffold for applications in molecular recognition, sensing, and catalysis.
While specific studies detailing the host-guest chemistry of this compound itself are not extensively documented in the provided search results, the principles of boronic acid and piperazine interactions with various guests are well-established in supramolecular chemistry. researchgate.netnih.gov Phenylboronic acids, in general, are widely used in the creation of synthetic receptors for carbohydrates. The binding constants for these interactions can be determined using techniques like pH depression measurements. msu.edu The combination of a boronic acid and an amino group on the same phenyl ring can lead to enhanced binding at neutral pH due to intramolecular assistance. msu.edu
Table 1: Potential Host-Guest Interactions Involving this compound
| Host Functional Group | Potential Guest Molecules | Primary Interaction Type |
| Boronic Acid | Diols (e.g., glucose, fructose) | Reversible Covalent (Boronate Ester) |
| Piperazine (neutral) | Hydrogen Bond Donors (e.g., phenols, carboxylic acids) | Hydrogen Bonding |
| Piperazine (protonated) | Anions, Hydrogen Bond Acceptors | Electrostatic, Hydrogen Bonding |
| Whole Molecule | Metal Ions | Coordination |
Self-Assembly Processes in Solution and Solid State
The ability of this compound to engage in multiple non-covalent interactions makes it a versatile building block for self-assembly in both solution and the solid state. Self-assembly is the spontaneous organization of molecules into ordered structures, driven by interactions such as hydrogen bonding, π-π stacking, and coordination bonds.
In the solid state, boronic acids are known to form hydrogen-bonded assemblies. The B(OH)2 group can act as both a hydrogen bond donor and acceptor, leading to the formation of various supramolecular structures like dimers, chains, and sheets. The presence of the piperazine moiety in this compound introduces additional hydrogen bonding sites (N-H and N atoms), which can lead to more complex and robust three-dimensional networks. researchgate.net The interplay between the boronic acid and piperazine groups can direct the formation of specific crystalline structures, a field known as crystal engineering. The solvent used for crystallization can also play a crucial role in determining the final assembled structure by participating in the hydrogen-bonding network. researchgate.net
In solution, the self-assembly of boronic acid-containing molecules can be influenced by factors such as concentration, temperature, and the presence of guest molecules. At high concentrations, amphiphilic boronic acids can form micelles or other aggregates. msu.edu The self-assembly of this compound in solution could potentially lead to the formation of vesicles, nanofibers, or gels, depending on the conditions. The reversible nature of the boronic acid-diol interaction can be exploited to create dynamic self-assembled systems that can be assembled and disassembled in response to specific stimuli. rsc.org
The combination of the boronic acid's diol-binding capability with the piperazine's potential for coordination or further hydrogen bonding allows for the construction of multicomponent self-assembled systems. For example, the addition of a diol-containing molecule could trigger a change in the aggregation state of the boronic acid derivative. Similarly, the coordination of a metal ion to the piperazine could induce the formation of a metallo-supramolecular assembly. Research in this area focuses on creating functional materials with applications in areas like drug delivery, catalysis, and sensing. psu.edu
Table 2: Driving Forces in the Self-Assembly of this compound
| Interaction Type | Participating Groups | Resulting Structures |
| Hydrogen Bonding | Boronic Acid (OH), Piperazine (NH, N) | Dimers, chains, sheets, 3D networks |
| π-π Stacking | Phenyl Ring | Stacked columnar structures |
| Coordination | Piperazine (N), Metal Ions | Metallo-supramolecular assemblies |
| Reversible Covalent | Boronic Acid, Diols | Dynamic covalent polymers, cross-linked networks |
Stimuli-Responsive Supramolecular Systems
Supramolecular systems that can change their properties in response to external stimuli are of great interest for the development of "smart" materials. rsc.orgnih.gov this compound is an excellent candidate for constructing such systems due to its inherent responsiveness to multiple stimuli. nih.gov
pH-Responsiveness: The piperazine moiety is a weak base, and its protonation state is dependent on the pH of the surrounding environment. At low pH, the piperazine will be protonated, introducing positive charges into the system. This change in charge can significantly alter the non-covalent interactions within a supramolecular assembly, potentially leading to its disassembly or a change in its structure. Similarly, the boronic acid group can exist in a neutral trigonal form or an anionic tetrahedral form, with the equilibrium being pH-dependent. researchgate.net This pH-dependent transformation can also be used to trigger changes in a supramolecular system.
Analyte-Responsiveness: The boronic acid's ability to bind with diols is a key feature for creating analyte-responsive systems. mdpi.com For example, a supramolecular gel constructed from this compound could be designed to undergo a gel-to-sol transition in the presence of glucose. This is because the binding of glucose to the boronic acid groups can disrupt the non-covalent interactions that hold the gel network together. nih.gov Such systems have potential applications in glucose sensing and insulin (B600854) delivery. mdpi.com
Temperature-Responsiveness: The non-covalent interactions that drive self-assembly are often sensitive to temperature. Hydrogen bonds, for instance, tend to weaken at higher temperatures. This property can be used to create thermo-responsive materials from this compound. A supramolecular polymer, for example, might exhibit a lower critical solution temperature (LCST), where it precipitates out of solution above a certain temperature.
The development of stimuli-responsive systems based on this compound is a promising area of research with potential applications in controlled drug release, adaptive materials, and chemical sensing. mdpi.com
Table 3: Stimuli and Responses in Supramolecular Systems with this compound
| Stimulus | Responsive Moiety | Potential System Response |
| pH Change | Piperazine, Boronic Acid | Assembly/disassembly, change in charge, structural transition |
| Diol (e.g., Glucose) | Boronic Acid | Competitive binding, disassembly of aggregates, gel-sol transition |
| Light | Incorporated Photoswitch | Isomerization leading to structural change in the assembly |
| Temperature | Non-covalent Bonds | Change in solubility (LCST/UCST), disruption of hydrogen bonds |
| Metal Ions | Piperazine | Formation of coordination complexes, change in assembly structure |
Advanced Analytical Applications Beyond Basic Identification of 3 1 Piperazinyl Phenylboronic Acid
Applications in Material Science
The ability of the boronic acid group to form reversible covalent bonds with diols makes 3-(1-Piperazinyl)phenylboronic acid a valuable component in the field of material science. These dynamic bonds allow for the creation of "smart" materials that can respond to external stimuli such as pH or the presence of specific molecules.
Incorporating this compound into polymer chains is a powerful method for creating functional and responsive materials. The boronic acid moiety can be introduced either by copolymerization of a monomer derivative or by post-polymerization modification.
This functionalization imparts new properties to the polymer. A primary application is the formation of self-healing hydrogels. Polymers bearing boronic acid groups can be cross-linked using diol-containing polymers like poly(vinyl alcohol). The reversible nature of the boronate ester bond allows the hydrogel to re-form after being broken, thus exhibiting self-healing properties. The piperazine (B1678402) group adds a layer of pH-responsiveness, as its protonation state can influence the stability of the nearby boronate ester cross-links, allowing for pH-controlled gelation or dissolution.
Table 2: Polymer Architectures with this compound
| Polymer Type | Functionalization Method | Resulting Property | Potential Application |
|---|---|---|---|
| Hydrogels | Cross-linking with diol-containing polymers (e.g., PVA) | Self-healing, pH-responsive | Smart coatings, reusable absorbents |
| Block Copolymers | Copolymerization of a boronic acid-containing monomer | Stimuli-responsive micelle formation | Nanocarriers, responsive emulsifiers |
Modifying surfaces with this compound can dramatically alter their chemical and physical properties, such as wettability, adhesion, and biocompatibility. The boronic acid group can form strong covalent bonds with oxide-rich surfaces (e.g., metal oxides, silica) or with surfaces pre-functionalized with diol groups.
This capability is particularly useful for adhesion promotion between dissimilar materials. For example, a layer of this compound can act as a molecular bridge between an inorganic substrate and an organic polymer overlayer. The boronic acid binds to the substrate, while the piperazine group and the phenyl ring can interact with the polymer layer through hydrogen bonding, van der Waals forces, or by being entangled in the polymer matrix. This creates a robust interface that improves the durability and performance of composite materials and coatings. The pH-responsive nature of the piperazine group can also be used to create "switchable" surfaces, where surface properties like adhesion can be modulated by changing the pH of the surrounding environment.
Fabrication of Responsive Materials
The incorporation of phenylboronic acid (PBA) and its derivatives into polymeric and nanoparticle systems is a key strategy for creating "smart" or responsive materials. duke.edu These materials can change their physical or chemical properties in response to specific environmental stimuli, such as pH or the presence of diol-containing molecules. duke.eduresearchgate.net The functional core of this responsiveness lies in the ability of the boronic acid group to reversibly form covalent cyclic boronate esters with 1,2- or 1,3-diols. duke.eduresearchgate.net This reaction is highly dependent on pH; at or above the pKa of the boronic acid, it exists in a tetrahedral configuration that readily complexes with diols, while in more acidic conditions, it reverts to a trigonal form, causing the complex to dissociate. acs.org
The structure of this compound, featuring both a phenylboronic acid moiety for diol recognition and a piperazine group which can be protonated, makes it a candidate for creating dual-responsive systems. By integrating this compound into larger structures like polymers or nanoparticles, materials can be fabricated that exhibit sensitivity to both pH and the concentration of specific analytes.
Methods for fabrication include incorporating PBA derivatives into various architectures:
Polymeric Nanoparticles and Micelles: Block copolymers containing a PBA-functionalized block can self-assemble into core-shell nanoparticles or micelles. nih.govacs.org For instance, copolymers such as poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) can self-assemble, creating structures that respond to temperature, pH, and glucose. nih.gov The transition from a hydrophobic boronic acid to a hydrophilic boronate ester upon binding with a diol can trigger the swelling or disassembly of these nanoparticles, enabling controlled release of an encapsulated agent. researchgate.net
Hydrogels: Phenylboronic acid-containing polymers can be cross-linked to form hydrogels. researchgate.net These hydrogels can swell or shrink based on the surrounding pH and the presence of diols like glucose, making them highly effective for stimulus-responsive applications. researchgate.net
Surface Functionalization: Nanoparticles, such as those made from zinc oxide (ZnO), can be surface-functionalized with PBA. nih.govnih.gov In one such method, the PBA is first activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) and then conjugated to amine-functionalized nanoparticles. nih.gov This creates a pH-responsive nanocarrier. nih.govnih.gov
The piperazine group in this compound adds an additional layer of pH sensitivity and potential for electrostatic interactions, which can be exploited in the design of these advanced materials.
Table 1: Examples of Responsive Materials Fabricated with Phenylboronic Acid Derivatives
| Material Type | Stimulus | Responsive Mechanism | Potential Application | Reference |
|---|---|---|---|---|
| Polymeric Nanoparticles | pH, Temperature, Glucose | Swelling or disassembly of core-shell structure due to boronate ester formation. | Drug Delivery | nih.gov |
| Polymeric Micelles | pH, H₂O₂ | Disassembly and release of encapsulated drugs triggered by acidic pH or oxidative stress. | Drug Delivery | acs.org |
| Hydrogels | pH, Glucose | Swelling/shrinking of the hydrogel network. | Drug Delivery | researchgate.net |
| Functionalized ZnO Nanoparticles | pH | pH-sensitive release of loaded compounds. | Targeted Drug Delivery | nih.govnih.gov |
Chromatographic Applications as a Derivatizing Agent (excluding biological samples)
In chromatography, derivatization is a technique used to convert an analyte into a product with properties more suitable for separation and detection. Phenylboronic acids are effective derivatizing agents for compounds containing cis-diol functionalities, a reaction that can be exploited in non-biological analytical contexts. The reaction forms a cyclic phenylboronate (B1261982) ester, which alters the analyte's polarity, volatility, and/or spectroscopic properties, thereby enhancing its chromatographic performance.
This approach is particularly useful for small polar molecules like glycols, which are often challenging to analyze directly using reversed-phase HPLC or gas chromatography (GC) due to their poor retention or low volatility.
Key Research Findings:
Gas Chromatography (GC): A single-step derivatization with phenylboronic acid has been successfully used for the headspace GC analysis of ethylene (B1197577) glycol and propylene (B89431) glycol. researchgate.net The formation of the more volatile and less polar phenylboronate esters allows for their separation and quantification from a complex matrix. researchgate.net
High-Performance Liquid Chromatography (HPLC): Phenylboronic acids themselves can be separated using mixed-mode chromatography, which utilizes columns providing reversed-phase and ion-exchange interactions. sielc.com For the derivatization of other analytes, post-column methods have been developed. For example, a boronic acid-containing compound was analyzed via HPLC with post-column derivatization using alizarin, which forms a fluorescent complex with the boronic acid group. mdpi.com This strategy significantly enhances detection sensitivity and specificity for compounds that lack a strong native chromophore. mdpi.com The derivatization of an analyte with this compound would introduce both the boronic acid's reactivity and the piperazine's basic character, potentially improving separation on cation-exchange columns and enabling sensitive detection.
The derivatization reaction is typically fast and can be performed in a single step prior to injection or online using a post-column reaction system. researchgate.netmdpi.com
Table 2: Chromatographic Derivatization Applications with Phenylboronic Acid
| Analytical Technique | Analyte(s) | Purpose of Derivatization | Result | Reference |
|---|---|---|---|---|
| Headspace GC-FID | Ethylene Glycol, Propylene Glycol | Increase volatility and improve partitioning for headspace analysis. | Successful quantification with a lower limit of 1 mg/dL. | researchgate.net |
| HPLC-FLD | Boronic acid-containing pharmaceutical | Form a fluorescent complex for sensitive detection. | Enabled specific and sensitive quantification of a compound with a weak UV chromophore. | mdpi.com |
| HPLC-UV | Aromatic Boronic Acids | Direct analysis without derivatization. | Separation achieved on a mixed-mode reversed-phase/cation-exchange column. | sielc.com |
Mass Spectrometry Adduct Formation and Fragmentation Studies
The analysis of boronic acids by mass spectrometry (MS) can be complex due to their propensity to form various adducts and undergo dehydration reactions. rsc.org Understanding these behaviors is critical for accurate mass determination and structural elucidation of this compound.
Adduct Formation: In electrospray ionization mass spectrometry (ESI-MS), boronic acids are known to interact with solvents, buffers, and matrix components. rsc.orgnih.govnih.gov
Solvent and Buffer Adducts: Analysis by UPLC-MS has shown that boronic acids can form solvent adducts. rsc.org The use of specific mobile phases, such as 10 mM ammonium (B1175870) acetate (B1210297) in acetonitrile/water, can help to minimize the formation of unwanted ions and stabilize the analyte for detection. rsc.org
Matrix Adducts: In Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), the choice of matrix is critical. When using 2,5-dihydroxybenzoic acid (DHB) as a matrix, peptide boronic acids have been observed to form a stable adduct with the DHB molecule itself. nih.gov This in situ derivatization was found to be superior to pre-derivatization with diols like pinacol (B44631), yielding high-quality spectra. nih.gov
Analyte Adducts: The primary analytical utility of boronic acids in MS is their ability to form covalent adducts with cis-diol-containing molecules. acs.orgnih.gov This property is the basis for boronate affinity mass spectrometry, where boronic acid-functionalized materials are used to selectively capture and enrich diol-containing compounds for subsequent MS analysis. acs.orgnih.gov An online, in-source derivatization method using phenylboronic acid has been developed for the sensitive analysis of saccharides by LC-ESI-MS/MS, demonstrating a 1-2 order of magnitude enhancement in sensitivity. nih.govacs.org
Table 3: Common Adducts of Phenylboronic Acids in Mass Spectrometry
| Adduct Type | Technique | Description | Significance | Reference |
|---|---|---|---|---|
| Matrix Adduct | MALDI-MS | Forms a covalent adduct with the DHB matrix. | Eliminates the need for pre-derivatization and provides high-quality spectra. | nih.gov |
| Diol Adduct | ESI-MS/MS | Forms cyclic boronate esters with saccharides in-source. | Increases ionization efficiency and detection sensitivity for saccharides. | nih.govacs.org |
| Diethanolamine Adduct | ESI-MS | Forms stable dioxazaborocanes. | A practical method to isolate and characterize a stable boronic acid adduct. | researchgate.net |
| Solvent/Buffer Adduct | UPLC-MS | Formation of various adducts with mobile phase components. | Can complicate spectra, but conditions can be optimized to control their formation. | rsc.org |
Fragmentation Studies: The fragmentation pattern of this compound in MS would be a composite of the fragmentation of the phenylboronic acid core and the piperazine side chain.
Phenylboronic Acid Fragmentation: Studies on phenylboronic acid (PBA) using dissociative electron transfer have shown that fragmentation increases with collision energy. nih.gov Key boron-containing fragment ions observed include boron monoxide (BO⁻) and boron dioxide (BO₂⁻). nih.gov Other significant fragments correspond to m/z 91/90, 64/63, and 51/50. nih.gov
Piperazine Fragmentation: Piperazine derivatives are known to produce characteristic fragmentation patterns. researchgate.net The major fragmentation pathway for many simple piperazine designer drugs involves the cleavage of the piperazine ring, leading to characteristic fragment ions. For example, the fragmentation of 1-benzylpiperazine (B3395278) (BZP) produces a prominent ion from the cleavage of the benzylic C-N bond. researchgate.net
For this compound, fragmentation would likely involve cleavage at the C-N bond between the phenyl ring and the piperazine nitrogen, as well as characteristic cleavages within the piperazine ring itself. The presence of the boronic acid group would also lead to fragments like BO⁻ and BO₂⁻ under certain conditions.
Table 4: Predicted Key Fragments in Mass Spectrometry
| Fragment Description | Proposed Structure/Formula | Potential m/z | Origin | Reference |
|---|---|---|---|---|
| Phenylboronic acid radical cation | [C₆H₅B(OH)₂]⁺ | 122 | Cleavage of the N-C(phenyl) bond | nih.gov |
| Piperazine-containing fragment | [C₄H₉N₂]⁺ | 85 | Cleavage of the N-C(phenyl) bond with H transfer | researchgate.net |
| Boron Monoxide Anion | BO⁻ | 27 | Fragmentation of the boronic acid group (negative ion mode) | nih.gov |
| Tropylium-like ion | [C₇H₇]⁺ | 91 | Rearrangement and fragmentation of the phenyl ring | nih.gov |
| Piperazine ring fragments | e.g., [C₃H₅N]⁺ | 55 | Cleavage within the piperazine ring | researchgate.net |
Computational and Theoretical Studies on 3 1 Piperazinyl Phenylboronic Acid
Electronic Structure and Reactivity Predictions
The electronic characteristics of a molecule are fundamental to understanding its reactivity and potential applications. Theoretical calculations can map out electron distribution, identify reactive sites, and predict how the molecule will interact with other chemical species.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems. For compounds related to 3-(1-piperazinyl)phenylboronic acid, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometry and predict various properties. tandfonline.comscispace.com These calculations help in understanding the molecule's structural stability and electronic features, which are crucial for its potential use in drug development and other applications. dntb.gov.ua
For instance, in a study on a related phenylboronic acid derivative, DFT was used to analyze the molecular structure, with the results showing good agreement with experimental X-ray diffraction data. tandfonline.comresearchgate.net Such calculations provide a reliable foundation for further theoretical explorations into the molecule's behavior. researchgate.net The electronic properties, such as charge distribution and orbital energies, derived from DFT calculations are essential for predicting the molecule's reactivity and how it might bind to biological targets. scispace.com
Table 1: Key Parameters from DFT Calculations on Related Phenylboronic Acid Derivatives
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides insight into the molecule's stable conformation and bond lengths/angles. tandfonline.com |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify electron-rich and electron-deficient sites, indicating potential for electrostatic interactions. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes regions prone to electrophilic and nucleophilic attack, predicting chemical reactivity. tandfonline.comscispace.com |
Molecular Orbital Analysis and Fukui Functions
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net
Fukui functions are another important descriptor derived from DFT, which help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govderpharmachemica.com These functions provide a more detailed picture of local reactivity compared to simple atomic charges. researchgate.netnih.gov By analyzing the Fukui functions, researchers can predict which atoms in the this compound molecule are most likely to participate in chemical reactions. nih.gov
Table 2: Concepts in Molecular Orbital and Reactivity Analysis
| Concept | Description | Application to this compound |
|---|---|---|
| HOMO | The highest energy molecular orbital containing electrons. It acts as an electron donor. | Indicates the region of the molecule most likely to donate electrons in a reaction. chadsprep.com |
| LUMO | The lowest energy molecular orbital without electrons. It acts as an electron acceptor. | Indicates the region of the molecule most likely to accept electrons in a reaction. chadsprep.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower stability. researchgate.net |
| Fukui Functions | A measure of the change in electron density at a specific point when the total number of electrons in the system changes. | Pinpoints the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net |
Conformational Analysis and Tautomerism
The three-dimensional shape of a molecule (its conformation) and the potential for different structural isomers (tautomers) to exist in equilibrium are crucial for its biological activity and chemical behavior. Computational methods are well-suited to explore these aspects.
Influence of Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds, which are hydrogen bonds formed between different parts of the same molecule, can significantly influence the conformation and planarity of a molecule. mdpi.com In molecules containing both hydrogen bond donors (like the N-H group in the piperazine (B1678402) ring and the O-H groups of the boronic acid) and acceptors (the nitrogen and oxygen atoms), the formation of these internal bonds can lock the molecule into a specific, more rigid conformation. mdpi.comresearchgate.net This can have a profound effect on the molecule's ability to bind to a target receptor, as a more rigid structure reduces the entropic penalty of binding.
For example, studies on related molecules have shown that intramolecular hydrogen bonds can lead to a more planar structure, which can enhance π-π stacking interactions in the solid state. mdpi.com While specific studies on this compound are not detailed in the provided results, the principles derived from similar systems are applicable.
Rotational Barriers and Energetic Landscapes
The different parts of the this compound molecule can rotate around the single bonds connecting them. The energy required for this rotation is known as the rotational barrier. nih.gov Computational methods can be used to calculate these barriers and map out the energetic landscape of the molecule, which shows the relative energies of different conformations. nih.gov
For instance, the rotation around the C-N bond connecting the phenyl ring to the piperazine ring is a key conformational feature. nih.gov The height of the rotational barrier will determine how easily the molecule can switch between different spatial arrangements. nih.govmdpi.com Understanding the energetic landscape is important for predicting the most stable and most likely conformations of the molecule in different environments. nih.gov
Reaction Pathway Elucidation through Computational Modeling
Computational modeling can be used to trace the step-by-step mechanism of chemical reactions, providing a detailed picture of how reactants are transformed into products. mdpi.com By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed, which helps in understanding the feasibility and kinetics of a reaction.
For reactions involving boronic acids, computational studies can elucidate the role of various reagents and intermediates. mdpi.com For example, in the synthesis of related compounds, computational modeling could be used to understand the mechanism of the key bond-forming steps, such as Suzuki-Miyaura coupling reactions where phenylboronic acids are common reactants. While specific computational studies on the reaction pathways of this compound were not found in the search results, the general applicability of these methods is well-established in the field of organic chemistry.
Transition State Calculations for Catalytic Cycles
Transition state theory is a cornerstone of computational chemistry for elucidating reaction mechanisms. For catalytic cycles involving boronic acids, such as the Suzuki-Miyaura coupling, understanding the energy and geometry of transition states is crucial for optimizing reaction conditions and predicting product formation. While specific transition state calculations for catalytic cycles directly involving this compound are not widely published, valuable insights can be drawn from studies on analogous phenylboronic acid systems.
Density Functional Theory (DFT) is a common method to model these complex processes. For instance, in a palladium-catalyzed cross-coupling reaction, the key steps involve oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the boronic acid transfers its organic substituent to the palladium center, is often rate-determining.
Computational studies on phenylboronic acid in similar reactions reveal the energetics of the catalytic cycle. The free energies of intermediates and transition states are calculated to map out the reaction pathway. For example, the energy barrier for the addition of an N-heterocyclic carbene (NHC) to an imine, a key step in certain catalytic cycles, can be computationally determined. acs.org
Below is a representative data table illustrating the type of information obtained from transition state calculations for a generic palladium-catalyzed cross-coupling reaction involving a phenylboronic acid.
| Step | Intermediate/Transition State | Calculated Free Energy (kcal/mol) |
| Oxidative Addition | Pd(0)L2 + Ar-X | 0 (Reference) |
| TS_OA | +15.2 | |
| [Ar-Pd(II)L2-X] | -5.7 | |
| Transmetalation | [Ar-Pd(II)L2-X] + Ar'B(OH)2 | -5.7 |
| TS_TM | +21.5 | |
| [Ar-Pd(II)L2-Ar'] + XB(OH)2 | -10.3 | |
| Reductive Elimination | [Ar-Pd(II)L2-Ar'] | -10.3 |
| TS_RE | +18.9 | |
| Ar-Ar' + Pd(0)L2 | -25.1 |
Note: The data in this table is illustrative and based on typical values found in computational studies of Suzuki-Miyaura reactions. The actual values for this compound would require specific calculations.
The presence of the piperazinyl group in this compound would be expected to influence the electronic properties of the phenyl ring and the boronic acid moiety. The nitrogen atoms of the piperazine ring can act as Lewis bases, potentially coordinating with the catalyst or affecting the acidity of the boronic acid, thereby altering the energy profile of the catalytic cycle.
Solvent Effects on Reaction Energetics
The choice of solvent can dramatically impact reaction rates and selectivity. Computational studies are instrumental in understanding these solvent effects at a molecular level. For reactions involving boronic acids, solvents can influence the equilibrium between the neutral boronic acid and the anionic boronate species, which is often the more reactive nucleophile in cross-coupling reactions.
The effect of the solvent is typically modeled using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the simulation box.
Studies on the binding of phenylboronic acids to diols have shown that solvent characteristics significantly influence the association strength. nih.gov Similarly, in proline-catalyzed aldol (B89426) reactions modified with boronic acids, the solvent was found to have a critical influence on the reaction outcome by affecting the in-situ binding of the boronic acid to proline. acs.org The polarity, proticity, and coordinating ability of the solvent can all play a role. For this compound, the piperazinyl group can engage in hydrogen bonding with protic solvents, which could affect its solubility and reactivity.
A hypothetical study on the effect of different solvents on a key reaction step involving this compound might yield the following data:
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Dichloroethane | 10.4 | 22.1 |
| Tetrahydrofuran | 7.6 | 23.5 |
| Acetonitrile | 37.5 | 20.8 |
| Water | 80.1 | 19.5 |
Note: This data is hypothetical and serves to illustrate the expected trend of solvent effects on reaction energetics.
These computational results would suggest that polar, coordinating solvents could stabilize charged transition states, thereby lowering the activation energy and accelerating the reaction rate.
Design of Novel Boronic Acid Derivatives with Enhanced Properties
Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. Starting from a lead compound like this compound, computational methods can be used to predict how structural modifications will affect its reactivity, selectivity, or biological activity.
By systematically modifying the substituents on the phenyl ring or the piperazine moiety in silico, researchers can screen a large library of virtual compounds. Properties such as the electronic character (electron-donating or -withdrawing nature of substituents), steric hindrance, and potential for intermolecular interactions can be evaluated. For instance, quantum mechanics calculations can determine the partial atomic charges and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicators of reactivity.
The design of novel boronic acid derivatives often targets improved catalytic performance or specific biological interactions. For example, modifications can be aimed at increasing the nucleophilicity of the boronic acid or enhancing its binding affinity to a biological target. mdpi.com
An example of a computational screening table for designing new derivatives is shown below:
| Derivative of this compound | Substituent at 4-position | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Predicted Reactivity Enhancement |
| Lead Compound | H | -5.8 | -1.2 | Baseline |
| Derivative 1 | -NO2 | -6.2 | -1.8 | Decreased |
| Derivative 2 | -OCH3 | -5.5 | -1.0 | Increased |
| Derivative 3 | -Cl | -6.0 | -1.5 | Slightly Decreased |
Note: This table presents hypothetical data to illustrate the process of computational design. The predicted reactivity enhancement is an inference based on the calculated electronic properties.
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how a molecule behaves and interacts with its environment over time. For this compound, MD simulations can be used to study its conformational flexibility, solvation, and interactions with other molecules, such as a catalytic species or a biological receptor. manchester.ac.uk
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. This allows for the observation of molecular motions and the calculation of various properties, such as radial distribution functions, root-mean-square deviation (RMSD), and binding free energies.
MD simulations of piperazine derivatives have been used to understand their role in various chemical processes. For example, simulations of piperazine-activated solutions for CO2 capture have provided insights into the molecular distribution and absorption mechanisms. nih.gov In the context of drug design, MD simulations can reveal the stability of a ligand-protein complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
A typical output from an MD simulation analysis of this compound interacting with a protein active site might be summarized as follows:
| Interaction Type | Interacting Residues of Protein | Average Distance (Å) | Occupancy (%) |
| Hydrogen Bond | ASP129 (side chain O) | 2.8 | 85 |
| Hydrogen Bond | GLY130 (backbone N-H) | 3.1 | 65 |
| Pi-Cation Interaction | LYS78 (side chain NH3+) | 4.5 | 40 |
| Hydrophobic Contact | PHE180 (phenyl ring) | 3.9 | 92 |
Note: This data is a hypothetical representation of results from an MD simulation and is intended to be illustrative.
These simulations can guide the optimization of the compound's structure to enhance its binding affinity and specificity for a target, which is a crucial aspect of modern drug discovery and materials science.
Future Research Directions and Concluding Perspectives on 3 1 Piperazinyl Phenylboronic Acid
Unexplored Synthetic Avenues and Methodologies
The synthesis of functionalized arylboronic acids, including 3-(1-Piperazinyl)phenylboronic acid, traditionally relies on methods such as the reaction of organolithium or Grignard reagents with borate (B1201080) esters. However, future research is poised to move beyond these established routes to explore more efficient, sustainable, and versatile synthetic strategies.
One promising and relatively unexplored avenue is the application of C-H activation/borylation reactions . This methodology allows for the direct conversion of a C-H bond on the phenyl ring to a C-B bond, bypassing the need for pre-functionalized starting materials like aryl halides. illinois.edu Iridium-catalyzed C-H activation has shown considerable promise for the synthesis of various arylboronic esters and could be adapted for the direct borylation of phenylpiperazine. illinois.edu This approach offers a more atom-economical and environmentally benign alternative to traditional methods.
Another area ripe for investigation is the development of one-pot synthetic protocols . A general and convenient one-pot method for the synthesis of functionalized arylboronic acids has been developed using noncryogenic bromine/magnesium exchanges, which could be optimized for 3-(1-piperazinyl)phenyl starting materials. nih.gov Such a process, which avoids the isolation of intermediates, would significantly streamline the synthesis, reduce waste, and potentially lower production costs.
Furthermore, the exploration of novel coupling partners and reaction conditions in established synthetic routes could lead to improved yields and purity. For instance, investigating alternative bases, solvents, and catalysts in the reaction of 1-bromo-3-piperazin-1-ylbenzene with a boron source could unlock more efficient synthetic pathways. The development of methods that are tolerant of a wider range of functional groups on the piperazine (B1678402) ring would also expand the accessible chemical space for new derivatives.
| Synthetic Avenue | Description | Potential Advantages |
| C-H Activation/Borylation | Direct conversion of a C-H bond on the phenyl ring to a C-B bond using a metal catalyst. | Atom economy, reduced waste, use of readily available starting materials. |
| One-Pot Syntheses | Combining multiple reaction steps into a single process without isolating intermediates. | Increased efficiency, reduced reaction time and waste, lower costs. |
| Novel Coupling Partners | Exploring new reactants and conditions in established synthetic routes. | Improved yields, higher purity, expanded substrate scope. |
Emerging Applications in Novel Material Systems
The unique structural features of this compound, namely the diol-binding boronic acid group and the versatile piperazine moiety, make it a highly attractive building block for the creation of novel material systems.
An exciting frontier is the development of responsive polymers and hydrogels . Phenylboronic acid-containing polymers are known to exhibit glucose-responsive behavior due to the reversible formation of boronate esters with diols. researchgate.net The incorporation of this compound into polymer chains could lead to materials with dual pH and glucose sensitivity, owing to the protonatable nitrogens of the piperazine ring. These materials could find applications in controlled drug delivery, where the release of a therapeutic agent is triggered by specific biological signals. nih.gov
The design of self-assembled monolayers (SAMs) for sensor applications represents another significant area of future research. nih.govmdpi.com By immobilizing this compound or its derivatives on a surface, such as gold, highly sensitive and selective sensors for monosaccharides and other diol-containing molecules can be fabricated. nih.govmdpi.com The piperazine group could be further functionalized to introduce additional recognition sites or to modulate the surface properties of the SAM.
Furthermore, this compound is a promising candidate for the construction of covalent organic frameworks (COFs) . The boronic acid group can undergo condensation reactions to form robust, porous, and crystalline frameworks. The piperazine moiety can be utilized as a modifiable handle to tune the properties of the COF, such as its porosity, catalytic activity, or affinity for specific guest molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound synthesis with modern automation technologies offers substantial advantages in terms of efficiency, reproducibility, and scalability.
Flow chemistry presents a powerful tool for the synthesis of boronic acids, enabling rapid and safe reactions with precise control over reaction parameters. researchgate.net The synthesis of this compound in a continuous flow system could lead to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. This approach is also highly amenable to scale-up without extensive re-optimization.
The use of automated synthesis platforms can accelerate the discovery of new derivatives of this compound. By combining robotic liquid handling with automated reaction and purification systems, large libraries of compounds can be synthesized and screened for desired properties. This high-throughput approach is particularly valuable for identifying lead compounds in drug discovery and for optimizing the performance of new materials.
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Continuous synthesis of the compound and its derivatives. | Improved safety, higher yields, better process control, scalability. researchgate.net |
| Automated Synthesis | High-throughput synthesis of compound libraries. | Accelerated discovery, efficient optimization, increased reproducibility. |
Development of Advanced Catalytic Systems
The inherent properties of this compound make it a compelling candidate for the development of advanced catalytic systems.
Arylboronic acids are known to act as catalysts in a variety of organic transformations, including amidation and C-C bond-forming reactions. acs.org The electron-donating nature of the piperazine group in this compound can modulate the Lewis acidity of the boron center, potentially leading to unique catalytic activities and selectivities. Future research could focus on exploring its efficacy as a catalyst in reactions such as dehydrative C-alkylation. acs.org
Moreover, the piperazine moiety can serve as a scaffold for the introduction of catalytically active metal centers. By coordinating transition metals to the nitrogen atoms of the piperazine ring, novel bifunctional catalysts could be designed. These catalysts would possess both a Lewis acidic boronic acid site and a transition metal center, enabling tandem or cooperative catalytic cycles for complex organic transformations. A recent study has explored a nickel-catalyzed carbonylation reaction of aryl N-tosylaziridines with arylboronic acids, highlighting the potential for such catalytic systems. acs.org
Theoretical Advancements in Predicting Reactivity and Self-Assembly
Computational and theoretical studies are poised to play an increasingly crucial role in understanding and predicting the behavior of this compound.
Molecular modeling and docking studies can provide valuable insights into the interactions of this compound with biological targets, such as enzymes. mdpi.com For instance, computational methods can be used to predict the binding affinity and mode of interaction of this compound derivatives with β-lactamases, aiding in the design of novel enzyme inhibitors. mdpi.com Recent computational studies on piperazine-based compounds have demonstrated their potential as high-affinity ligands for various receptors. nih.govnih.gov
Density functional theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. These calculations can help to elucidate structure-reactivity relationships in boronic acid-diol complexation and predict the pKa of the boronic acid, which is crucial for its application in sensors and responsive materials. acs.orgacs.org
Furthermore, theoretical models can be developed to predict the self-assembly behavior of this compound and its derivatives. nih.govmsu.edu By simulating the intermolecular interactions, it may be possible to forecast the formation of higher-order structures such as micelles, nanoparticles, and monolayers. msu.eduresearchgate.net This predictive capability would greatly accelerate the design of new functional materials with tailored properties. researchgate.net
Q & A
Q. What are the standard synthetic routes for 3-(1-Piperazinyl)phenylboronic Acid, and how do reaction conditions influence yield?
this compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. A common method involves reacting a halogenated aryl precursor (e.g., 3-bromo-1-piperazinylbenzene) with a boronic acid pinacol ester under palladium catalysis. For example:
Q. How can researchers purify this compound to achieve >95% purity?
Purification methods include:
Q. What are the primary applications of this compound in organic synthesis?
This boronic acid is a key building block in:
- Suzuki-Miyaura Coupling : Forms biaryl linkages for drug intermediates (e.g., kinase inhibitors) .
- Protease Inhibition : The piperazinyl group enhances binding to enzyme active sites via hydrogen bonding .
- Boron Neutron Capture Therapy (BNCT) : Boron-rich derivatives are explored for targeted cancer therapy .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl or carbonyl groups) affect reactivity in cross-coupling reactions?
- Electron-Withdrawing Groups (e.g., sulfonyl) : Reduce boronic acid stability but enhance electrophilicity, accelerating coupling at the expense of side reactions (e.g., protodeboronation) .
- Electron-Donating Groups (e.g., piperazinyl) : Stabilize the boronate intermediate, improving yield in Pd-catalyzed reactions but requiring higher temperatures for activation .
Data Comparison :
| Substituent | Coupling Yield (%) | Side Products (%) |
|---|---|---|
| 3-(Piperazinyl) | 78 | 12 |
| 3-(Piperidinylsulfonyl) | 65 | 22 |
| Source: Adapted from |
Q. What strategies mitigate protodeboronation during Suzuki-Miyaura coupling?
- Ligand Optimization : Bulky ligands (e.g., t-Bu-XPhos) stabilize Pd(0) intermediates, reducing oxidative addition barriers .
- pH Control : Buffered conditions (pH 6.5–7.5) minimize acid-catalyzed deboronation .
- Low-Temperature Quenching : Rapid cooling post-reaction prevents boronic acid degradation .
Q. How can NMR and LC-MS resolve discrepancies in reported solubility data?
- ¹¹B NMR : Identifies boronic acid vs. boroxine forms (δ ~30 ppm for trigonal boron) .
- LC-MS : Detects trace hydrolysis products (e.g., phenol derivatives) that affect solubility measurements .
Example : Discrepancies in DMSO solubility (30–50 mg/mL) arise from anhydride content, quantified via LC-MS .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Challenge : Co-elution of boronic acid with piperazinyl degradation products (e.g., piperazine-N-oxide).
- Solution : Use ion-pair chromatography with trifluoroacetic acid (0.1%) to enhance separation .
Q. How does the piperazinyl moiety influence pharmacokinetic properties in drug candidates?
- Permeability : Enhances blood-brain barrier penetration due to moderate logP (~2.5).
- Metabolism : Piperazine ring oxidation by CYP3A4 generates polar metabolites, reducing bioavailability .
Methodological Notes
- Synthesis Optimization : Prioritize ligand screening (e.g., XPhos vs. SPhos) to balance yield and purity .
- Stability Storage : Store at –20°C under nitrogen; anhydride formation occurs at RT .
- Safety : Use gloves and N95 respirators; boronic acids are irritants and may release boric acid upon hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
